Antimonate(1-)
Description
Contextualization of Antimonate(1-) within Contemporary Inorganic Chemistry
In the realm of contemporary inorganic chemistry, antimonate(1-) and its derivatives are recognized for their structural versatility and diverse reactivity. The antimonate(1-) ion itself, [Sb(OH)6]-, features an octahedral coordination geometry around the central antimony atom. ontosight.aiontosight.ai This basic structural motif can be modified through various reactions, leading to a wide array of complex anions.
One of the most prominent examples is the hexafluoroantimonate(V) anion, [SbF6]-. This anion is formed by the reaction of hydrogen fluoride (B91410) (HF) with antimony pentafluoride (SbF5). chemeurope.com The resulting fluoroantimonic acid (HSbF6) is a superacid, significantly stronger than 100% sulfuric acid, with a Hammett acidity function (H₀) of -31.3. chemeurope.comsciencetaj.com The extreme acidity is due to the "naked" proton, which results from the formation of the very stable and weakly coordinating [SbF6]- anion. chemeurope.com This high stability and low nucleophilicity of the hexafluoroantimonate anion make it a crucial component in studies of highly reactive chemical species and as a counterion for stabilizing reactive cations. chemeurope.comwikipedia.org
The coordination chemistry of antimonate(1-) extends beyond simple halide derivatives. It can form complexes with various ligands, such as ethanediolato (glycolate), leading to compounds like potassium tris(1,2-ethanediolato(2-)-kappaO1,kappaO2)antimonate(1-). ontosight.ai The coordination of these ligands can influence the stability, solubility, and bioavailability of the antimonate (B1203111) ion. ontosight.ai Furthermore, antimonate(1-) can exist as part of more complex structures, including organoantimony compounds like Aniline, oxo(tartrato)antimonate(1-), which have been studied for their potential applications in catalysis and medicine. ontosight.ai The ability of antimony to exist in different oxidation states, primarily +3 and +5, further contributes to the rich and complex chemistry of antimonate compounds.
Significance of Antimonate(1-) Research in Modern Materials and Environmental Science
The unique properties of antimonate(1-) compounds have led to their significant application in modern materials and environmental science.
In materials science , antimonates are utilized in a variety of advanced materials:
Batteries: Antimony-based materials are promising for rechargeable lithium-ion and sodium-ion batteries. Antimony can form alloys with lithium (Li3Sb) and sodium (Na3Sb), delivering a high theoretical capacity of 660 mAh g−1. rsc.org Research into materials like lithium hexaoxo antimonate (Li7SbO6) has shown excellent rate performance for high-rate applications. researchgate.net Liquid metal batteries using an antimony cathode have also been developed as a potential low-cost alternative to lithium-ion batteries. thestlouisgroup.commit.edu
Catalysis: Antimonate compounds are used as catalysts in various chemical reactions. ontosight.ai For instance, antimony(III) oxide is a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Transition metal antimonates, such as MnSb2O6, have been identified as highly active and stable electrocatalysts for the oxygen reduction reaction (ORR) in fuel cells. chemrxiv.orgacs.org Antimony-doped materials can also enhance the activity and stability of other catalysts. acs.org
Electronics and Photonics: The electronic and optical properties of certain antimonate compounds make them suitable for applications in electronics and photonics. For example, complex antimonate salts with organic cations are of interest for advanced materials in organic electronics. cymitquimica.com Silver hexafluoroantimonate(V) is used in producing high-performance conductive inks and coatings. chemimpex.com
Flame Retardants and Pigments: Sodium antimonate is used as a flame retardant. ontosight.ai Antimony trioxide is a key flame retardant synergist when combined with halogenated materials. wikipedia.org Historically and in modern applications, lead antimonate has been used as a yellow pigment and an opacifier in glasses and ceramics. researchgate.nettaylorandfrancis.com
In environmental science , antimonate research focuses on both the remediation of antimony contamination and the use of antimonates for treating other pollutants:
Environmental Fate and Remediation: Antimony is a toxic metalloid, and its presence in the environment from industrial activities is a concern. acs.orgresearchgate.net Research has focused on understanding the environmental chemistry of antimonate, including its biologically mediated redox reactions. acs.org Studies have explored the use of materials like iron and manganese oxide-modified diatomite to remove antimonate from water. researchgate.net
Pollutant Degradation: Antimony-based photocatalysts have shown effectiveness in degrading environmental pollutants like toluene (B28343) and rhodamine. acs.org Zinc antimonate (ZnSb2O6) is another promising material for environmental applications due to its electrical and thermal properties. researchgate.net
Evolution of Research Perspectives on Antimonate(1-) Systems
Research on antimonate(1-) and related compounds has evolved significantly over time, reflecting advancements in scientific understanding and technology.
Historically, the use of antimony compounds dates back to ancient civilizations. For instance, lead antimonate was used as a yellow opacifier in Egyptian glass from the 18th dynasty. researchgate.net Calcium antimonate was also one of the earliest opacifiers used to create white glass. taylorandfrancis.com For a long time, the primary applications of antimony compounds were as pigments and in alloys. wikipedia.orgtaylorandfrancis.com
The 20th century saw the emergence of new applications, such as the use of antimony trioxide as a flame retardant. wikipedia.org The discovery of superacids like fluoroantimonic acid in the mid-20th century opened up new avenues of research in fundamental chemistry, allowing for the study of carbocations and other highly reactive intermediates. chemeurope.comwikipedia.org
In recent decades, research has shifted towards more advanced and specialized applications, driven by the needs of modern technology and a greater understanding of the materials' properties at the nanoscale. This contemporary research focuses on:
Nanotechnology: The synthesis of antimonate nanomaterials and their application in areas like catalysis and electronics is a major focus. ontosight.ai For example, microbiological processes are being explored as a novel route to produce antimony trioxide microcrystals for the nanotechnology industry. acs.org
Electrocatalysis: There is a growing interest in developing cost-effective and efficient electrocatalysts for energy conversion and storage, such as fuel cells and batteries. Transition metal antimonates are being extensively studied for this purpose. chemrxiv.orgacs.orgresearchgate.net
Environmental Remediation and Green Chemistry: With increasing environmental awareness, research is directed towards developing sustainable methods for removing antimony from the environment and using antimonate-based materials for pollution control. acs.orgresearchgate.net There is also a focus on creating more environmentally friendly synthesis methods for antimonate compounds.
This evolution highlights a transition from the bulk application of simple antimony compounds to the precise design and synthesis of complex antimonate systems with tailored properties for high-tech and environmentally beneficial applications.
Structure
2D Structure
Properties
Molecular Formula |
H2O4Sb- |
|---|---|
Molecular Weight |
187.77 g/mol |
IUPAC Name |
dihydrogen stiborate |
InChI |
InChI=1S/2H2O.2O.Sb/h2*1H2;;;/q;;;-1;+2/p-2 |
InChI Key |
JCPLSHWCQUYGTN-UHFFFAOYSA-L |
Canonical SMILES |
O[Sb](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Antimonate 1 Derivatives
Solid-State Reaction Pathways for Antimonate(1-) Formation
Solid-state reactions, often referred to as ceramic methods, are a cornerstone for the synthesis of inorganic solids from solid precursors. sigmaaldrich.com These pathways typically require energy input, such as heat or mechanical force, to overcome the kinetic barriers of diffusion in the solid phase. sigmaaldrich.com
High-Temperature Synthesis Techniques
High-temperature synthesis, or calcination, is a conventional and widely used solid-state method for producing crystalline antimonate (B1203111) compounds. sigmaaldrich.com This technique involves the intimate mixing of solid precursors, such as metal oxides, carbonates, or nitrates, followed by heating at elevated temperatures for extended periods to facilitate diffusion and reaction. sigmaaldrich.comresearchgate.net The rate and completion of these reactions are dependent on factors like reactant structure, surface area, diffusion rates, and thermodynamic properties. sigmaaldrich.com
For instance, nanostructured manganese antimonate (Mn₂Sb₂O₇) has been synthesized through a solid-state reaction using MnSO₄·H₂O and Sb₂O₃ as precursors at various temperatures. researchgate.net Similarly, the weberite phase of calcium antimonate (Ca₂Sb₂O₇) was achieved by calcining a 1Ca:1Sb composition at 1573 K. researchgate.net This method has also been employed to prepare trirutile-type antimonates such as FeSb₂O₆, CoSb₂O₆, and NiSb₂O₆. mdpi.com
The application of high pressure in conjunction with high temperature can lead to the formation of novel polymorphs that are inaccessible under ambient conditions. acs.orgnih.gov A new monoclinic polymorph of silver antimonate (AgSbO₃) was discovered by synthesizing it from an ilmenite (B1198559) phase precursor at 16 GPa and 1380 °C. acs.orgnih.gov This high-pressure phase consists of a three-dimensional network of corner- and edge-sharing SbO₆ octahedra. acs.orgnih.gov Another example is the synthesis of crystalline antimony nitride (Sb₃N₅) from the direct reaction of antimony and nitrogen at pressures of 32-35 GPa and temperatures of 1600–2200 K. esrf.fr
Table 1: Examples of Antimonate(1-) Derivatives Synthesized via High-Temperature Techniques
| Compound | Precursors | Synthesis Conditions | Resulting Phase/Structure |
|---|---|---|---|
| Mn₂Sb₂O₇ | MnSO₄·H₂O, Sb₂O₃ | Heating for 8 hours | Monoclinic, space group P2₁ researchgate.net |
| Ca₂Sb₂O₇ | 1Ca:1Sb composition | Calcination at 1573 K | Weberite phase researchgate.net |
| AgSbO₃ | Ilmenite phase AgSbO₃ | 16 GPa, 1380 °C | Monoclinic, space group C2/c acs.orgnih.gov |
Mechanochemical Routes to Antimonate(1-) Materials
Mechanochemical synthesis utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions in the solid state. This method can offer advantages over traditional high-temperature routes, such as lower reaction temperatures, shorter reaction times, and the formation of unique or metastable phases.
The synthesis of ion-substituted hydrated silver antimonates (Ag₂γH₂₋₂γSb₂O₆·2H₂O) has been successfully achieved through the mechanochemical activation of a mixture of polyantimonic acid (H₂Sb₂O₆·2H₂O) and silver nitrate (B79036). cyberleninka.rumathdoc.frmathnet.ru This approach was found to be preferable for achieving complete substitution of proton groups by silver ions within the pyrochlore-type structure. cyberleninka.rumathdoc.fr In another application, an efficient mechanochemical route to complex halide perovskites was demonstrated by pulverizing powders of precursor perovskites together. osti.gov This technique circumvents issues often encountered in solution-state synthesis of multi-metal perovskites. osti.gov
Table 2: Research Findings on Mechanochemical Synthesis of Antimonates
| Product | Precursors | Method | Key Finding |
|---|---|---|---|
| Ag₂γH₂₋₂γSb₂O₆·2H₂O | Polyantimonic acid (H₂Sb₂O₆·2H₂O), Silver nitrate | Mechanochemical activation | Complete substitution of proton groups by silver ions is achieved. cyberleninka.rumathdoc.frmathnet.ru |
Solution-Phase Synthetic Approaches to Antimonate(1-) Compounds
Solution-phase syntheses involve the reaction of precursors in a liquid medium. These methods offer excellent control over stoichiometry, homogeneity, particle size, and morphology by manipulating parameters such as concentration, temperature, pH, and the choice of solvent.
Hydrothermal and Solvothermal Syntheses of Antimonate(1-)
Hydrothermal and solvothermal syntheses are conducted in aqueous or organic solvents, respectively, within a sealed vessel (autoclave) at temperatures above the solvent's boiling point. sigmaaldrich.com The elevated pressure and temperature facilitate the dissolution of reactants and the crystallization of products. This method is particularly powerful for preparing main-group chalcogenides with diverse structural features, often directed by the use of organic amines as solvents or templates. researchgate.net
These techniques have been used to synthesize a variety of thioantimonate compounds. researchgate.netnih.gov For example, layered thioantimonate(III) compounds with the general formula [TM(2,2'-bipyridine)₃][Sb₆S₁₀] (where TM = Ni, Fe) were prepared under hydrothermal conditions. nih.gov This synthesis was noted to be significantly faster than conventional methods. nih.gov Solvothermal routes have also been employed to produce transition metal antimonide nanoparticles, such as NiSb and FeSb₂, using precursors like NiCl₂·6H₂O and SbCl₃ in ethanol. researchgate.net The use of a tetradentate amine in solvothermal synthesis can yield incompletely shielded transition metal cations that bond to sulfur atoms of thioantimonate(III) anions, leading to novel one- and two-dimensional structures like [Co(tren)]Sb₂S₄. researchgate.net
Precipitation and Co-precipitation Methods for Antimonate(1-)
Precipitation is a widely used technique to produce solid materials from a solution by inducing supersaturation, leading to nucleation and particle growth. uobabylon.edu.iq Co-precipitation is an extension of this method where multiple components are simultaneously precipitated to form a mixed, homogeneous solid. uobabylon.edu.iq The process is typically controlled by adjusting pH, temperature, or reactant concentrations. uobabylon.edu.iq Metal hydroxides are commonly precipitated from their salt solutions by increasing the pH with a base like ammonium (B1175870) hydroxide (B78521). uobabylon.edu.iq
Zinc antimonate (ZnSb₂O₆) nanoparticles have been prepared using an inexpensive chemical precipitation method. scientific.net The co-precipitation method has been utilized to synthesize Zn/Fe layered double hydroxide (Zn-Fe-LDH) for the efficient and simultaneous removal of arsenate and antimonate from water. capes.gov.br This material demonstrated a maximum adsorption capacity of 122.03 mg/g for antimonate. capes.gov.br Another example is the synthesis of meglumine (B1676163) antimonate, where two different precipitation methods were developed. researchgate.net One method involves reacting hydrated antimony pentoxide with N-methyl-D-glucamine (NMG) in water, followed by precipitation with acetone. The second method uses potassium hexahydroxoantimonate (KSb(OH)₆) as the antimony source, which is heated with NMG before precipitation. researchgate.net
Table 3: Examples of Antimonate(1-) Materials via Precipitation/Co-precipitation
| Material | Method | Precursors/Reactants | Key Feature/Finding |
|---|---|---|---|
| ZnSb₂O₆ | Chemical Precipitation | Not specified | Synthesis of nanoparticles. scientific.net |
| Zn-Fe-LDH | Co-precipitation | Not specified | Simultaneous removal of arsenate and antimonate. capes.gov.br |
| Meglumine Antimonate | Precipitation | Hydrated antimony pentoxide, NMG, Acetone | A simple and efficient synthesis procedure. researchgate.net |
Sol-Gel Processing for Antimonate(1-) Nanomaterials
The sol-gel process is a versatile wet-chemical technique for synthesizing nanomaterials with precise control over their properties. azonano.com It involves the conversion of a molecular precursor solution (the "sol") into a solid, three-dimensional network (the "gel") through hydrolysis and condensation reactions. azonano.comnumberanalytics.com This method is characterized by low processing temperatures and the ability to produce highly homogeneous and pure materials. numberanalytics.comresearchgate.net
The process typically begins with metal alkoxides or metal salts dissolved in a solvent. azonano.com These precursors undergo hydrolysis and condensation to form colloidal particles, which then link together to form a gel network. azonano.com Subsequent drying and calcination of the gel yield the final oxide material. researchgate.net This technique has been successfully applied to synthesize nanostructured materials for gas sensing applications. For instance, catalytic nanostructures of CuxZn₁-xSb₂O₆ were synthesized via a sol-gel technique. researchgate.net An aqueous sol-gel process has also been used to create ZnAl₂O₄ nanoparticles at lower temperatures and shorter reaction times compared to traditional methods. researchgate.net While not a direct antimonate synthesis, it illustrates the applicability of the method for related complex oxides. The sol-gel method's main advantages include excellent stoichiometry control and the facile incorporation of dopants into the final product. researchgate.net
Advanced Chemical Assembly and Self-Organization of Antimonate(1-) Frameworks
The construction of complex antimonate(1-) frameworks relies on sophisticated synthetic strategies that guide the assembly and self-organization of molecular building blocks. These methods facilitate the formation of extended structures with tailored dimensionalities and properties.
Supramolecular chemistry principles are increasingly being applied to direct the assembly of antimonate-containing structures. scitechdaily.comrsc.org This approach utilizes non-covalent interactions, such as hydrogen bonds and host-guest interactions, to organize pre-formed antimonate complexes or in situ generated antimonate species into predictable and well-ordered frameworks. rsc.orgnih.govresearchgate.net For instance, the use of tripodal ligands like tris(3-pyridyl)stibine has been shown to form hybrid metal-organic frameworks through coordination with metal ions, resulting in rhombic cage structures linked by Sb–M bonds. acs.org The self-assembly process can be influenced by various factors including the choice of solvent, temperature, and the presence of templating agents, which can direct the formation of specific architectures. scitechdaily.comnottingham.ac.uk
Hydrothermal and solvothermal synthesis are powerful techniques for the crystallization of extended antimonate(1-) frameworks. These methods involve heating reactants in a sealed vessel under autogenous pressure, often leading to the formation of highly crystalline products that are inaccessible under ambient conditions. acs.orgberkeley.edu For example, the hydrothermal reaction of antimony and tin precursors can yield crystalline stannic antimonate nanoparticles. Similarly, novel potassium phosphatoantimonates have been synthesized hydrothermally, demonstrating that this route can produce new phases not achievable through solid-state reactions. acs.org The parameters of hydrothermal synthesis, such as temperature, pH, and the molar ratios of reactants, are critical in determining the final product structure. acs.org
Ionothermal synthesis, which employs ionic liquids as both solvent and template, has emerged as a valuable method for creating novel antimonate-containing materials. researchgate.netcapes.gov.br This technique can lead to the formation of unique structures due to the distinct chemical environment provided by the ionic liquid. For example, the reaction of chalcogenido tetrelates with antimony trichloride (B1173362) in imidazolium-based ionic liquids has resulted in the incorporation of sulfido antimonate units into the final architecture. researchgate.net
Mechanochemistry, involving the grinding of solid reactants, offers a solvent-free route to antimonate compounds. This method can induce solid-state reactions and phase transformations through mechanical force. cyberleninka.rumathdoc.fr The mechanochemical activation of a mixture of polyantimonic acid and silver nitrate has been successfully used to synthesize ion-substituted silver antimonates. cyberleninka.rumathdoc.fr
Coordination Chemistry Routes to Antimonate(1-) Complexes
The coordination chemistry of antimony provides a versatile platform for the synthesis of discrete antimonate(1-) complexes with a variety of ligands. tandfonline.com The antimonate(1-) ion, often in the form of [Sb(OH)₆]⁻ or related species, can coordinate to metal centers or be functionalized with organic ligands to create complex anions.
The synthesis of antimonate(1-) coordination complexes often involves the reaction of an antimony(V) source, such as antimony pentachloride or potassium hexahydroxoantimonate(V), with appropriate ligands in a suitable solvent. nih.gov The choice of ligands is crucial in determining the structure and properties of the resulting complex. For example, the reaction of SbCl₅ with N-methyl-D-glucamine (NMG) yields meglumine antimoniate, a supramolecular assembly with antileishmanial activity. nih.gov
The coordination environment around the antimony center can vary significantly. In many antimonate(1-) complexes, the antimony atom is octahedrally coordinated. For instance, in tris(1,2-ethanediolato(2-)-κO¹,κO²)-antimonate(1-), three bidentate ethanediolato ligands coordinate to the central antimony atom through their oxygen atoms. ontosight.ai In other cases, the coordination number can be different, and the geometry can be influenced by the presence of a stereochemically active lone pair in Sb(III) precursors, which can lead to distorted geometries in the final Sb(V) product. researchgate.net
The synthesis of dithiolatoantimonate(1-) complexes, such as [Sb(dmit)₂]⁻ (dmit = 1,3-dithiole-2-thione-4,5-dithiolate), has been achieved through the reaction of antimony(III) bromide with the corresponding zinc-dithiolate complex. researchgate.netacs.org These complexes exhibit a pseudo-pentagonal bipyramidal structure, taking into account the lone pair on the antimony atom. researchgate.net The investigation into the coordination chemistry of stiboranes with Lewis bases has also led to the characterization of rare stibonium acceptor complexes. nih.gov
Polyoxometalate (POM) Architectures Incorporating Antimonate(1-) Moieties
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can incorporate heteroatoms, including antimony, to form complex and functional architectures. researchgate.netimrpress.com The incorporation of antimonate(1-) moieties into POM frameworks can be achieved through self-assembly processes in aqueous solutions. nottingham.ac.uk These reactions typically involve the acidification of solutions containing the constituent metalates and the antimonate precursor. nottingham.ac.uk
The structure of antimonate-containing POMs can be highly diverse. The antimonate unit can act as a linker between POM fragments or be encapsulated within a larger POM framework. For example, the reaction of a tungsto-antimonate polyoxometalate with trivalent lanthanide cations leads to the formation of large molecular compounds where multiple POM units are linked together. ugent.beresearchgate.net In some cases, the antimonate moiety can be part of a dimeric structure, such as the {XIII₂W₁₈} (X = As, Sb) type. researchgate.net
The synthesis of these complex architectures is often a one-pot process where the starting materials are combined and the pH and temperature are carefully controlled to promote the self-assembly of the desired product. nottingham.ac.uknih.gov The presence of other cations can also influence the final structure. ehu.es For instance, titanium-embedded polyoxotungstoantimonates have been synthesized, featuring novel structural motifs. rsc.org
The table below summarizes some examples of antimonate-containing polyoxometalates and their synthetic conditions.
| Compound Formula | Heteroatom(s) | Synthetic Method | Key Structural Feature | Reference(s) |
| Na₁₃H₃[TiO(SbW₉O₃₃)₂]·33H₂O | Ti, Sb, W | Solution Chemistry | Monotitanium containing tungstoantimonate | rsc.org |
| [{Sb₃(μ₃-O)₂Ln(H₂O)Ln(H₂O)₂}₂(SbW₁₀O₃₇)₂(SbW₈O₃₁)₂]²²⁻ | Ln, Sb, W | Solution Chemistry | Lanthanide-containing polytungsto-antimonate | ugent.beresearchgate.net |
| (H₃O)(Me₂NH₂)[M(H₂O)₆]₂[Fe₂Sb₁₂O₁₁(tta)₆]·6H₂O (M = Co, Ni) | Fe, Sb, Co/Ni | Solvothermal | Bilayer sandwich configuration | mdpi.com |
| H₅/₃[Co₂.₅FeII₄/₃FeIII₃(H₂O)₁₃SbV₁/₃FeIII₂/₃(μ₄-O)₂(μ₃-O)₄SbIII₆(μ₃-O)₂(tta)₆]·2H₂O | Co, Fe, Sb | Solvothermal | Monolayer sandwich configuration | mdpi.com |
| [Zr₂₄O₂₂(OH)₁₀(H₂O)₂(W₂O₁₀H)₂(GeW₉O₃₄)₄(GeW₈O₃₁)₂]³²⁻ | Zr, Ge, W | Hydrothermal | Gigantic Zr₂₄-cluster-substituted germanotungstates | nih.gov |
Green Chemistry Principles in Antimonate(1-) Synthesis
The application of green chemistry principles to the synthesis of antimonate(1-) and its derivatives is an emerging area of focus, aiming to develop more environmentally benign and sustainable synthetic methodologies. tradebe.comsigmaaldrich.comopcw.org The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. sigmaaldrich.comacs.org
Prevention of Waste: A key principle is the prevention of waste, which is preferable to treating or cleaning up waste after it has been created. tradebe.comsigmaaldrich.com In the context of antimonate synthesis, this involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org This principle encourages the development of reactions that minimize the formation of byproducts.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comskpharmteco.com This is particularly relevant for antimony compounds due to the inherent toxicity of antimony. Research into less hazardous precursors and reaction pathways is crucial.
Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents and separation agents should be made unnecessary or innocuous wherever possible. tradebe.com Hydrothermal synthesis, which often uses water as the solvent, is an example of a greener approach compared to methods that rely on volatile organic compounds. acs.org Mechanochemical synthesis offers a solvent-free alternative. cyberleninka.rumathdoc.fr
Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. tradebe.com Conducting reactions at ambient temperature and pressure whenever possible is a key goal. tradebe.com While hydrothermal and solvothermal methods require elevated temperatures, optimizing these conditions to reduce energy consumption is an important consideration.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting wherever technically and economically practicable. tradebe.comopcw.org While the primary feedstocks for antimony are mineral-based, research into recycling and recovery of antimony from waste streams aligns with this principle.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. opcw.orgacs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. acs.org The development of catalytic routes to antimonate compounds could significantly improve the efficiency and reduce the waste of these syntheses.
Structural Elucidation and Advanced Characterization of Antimonate 1 Systems
Crystallographic Analyses of Antimonate(1-) Structures
Crystallography provides the most definitive means of determining the atomic arrangement within a crystalline solid. For antimonate(1-) compounds, X-ray and neutron diffraction techniques are indispensable tools for elucidating their structural frameworks.
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful, non-destructive method for obtaining precise information about the internal lattice of crystalline materials. carleton.edu This technique can determine unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms within the crystal structure. carleton.eduuhu-ciqso.escreative-biostructure.comuol.de
In the study of antimonate(1-) compounds, SC-XRD has been instrumental in characterizing a variety of structures. For instance, the crystal structures of halogenated alkylidene oxonium salts containing the hexafluoroantimonate(1-) anion (SbF₆⁻) have been elucidated using this method. The salt CH₃OCHF⁺SbF₆⁻ was found to crystallize in the monoclinic space group P2₁/c with four molecules in the unit cell. nih.gov Similarly, the related salt CH₃OCHCl⁺SbF₆⁻ also crystallizes in the monoclinic space group P2₁/c. nih.gov
Another example is the structural analysis of a new antimony fluoride (B91410) with the empirical formula Sb₁₁F₄₃, which in the solid state is composed of SbF₆⁻ anions and a polymeric chain cation, [Sb₆F₁₃]n⁵⁺. rsc.org The study of the 1:1 adduct of antimony trifluoride and antimony pentafluoride, (SbF₄)₄, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net These studies highlight the capability of SC-XRD to resolve the complex crystal structures of various antimonate(1-)-containing compounds.
Table 1: Selected Single-Crystal X-ray Diffraction Data for Antimonate(1-) Compounds
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Methoxymethylfluorocarbenium Hexafluoroantimonate(1-) | CH₃OCHF⁺SbF₆⁻ | Monoclinic | P2₁/c | a = 9.942(2) Å, b = 7.454(2) Å, c = 10.297(3) Å, β = 111.27(2)° |
| Methoxymethylchlorocarbenium Hexafluoroantimonate(1-) | CH₃OCHCl⁺SbF₆⁻ | Monoclinic | P2₁/c | a = 5.970(3) Å, b = 12.019(5) Å, c = 10.994(5) Å, β = 92.59(3)° |
| Antimony Tetrafluoride Tetramer | (SbF₄)₄ | Monoclinic | P2₁/c | a = 9.32(1) Å, b = 12.07(1) Å, c = 11.60(1) Å, β = 107.1(3)° |
This table presents crystallographic data obtained from single-crystal X-ray diffraction studies of the specified antimonate(1-) compounds.
Powder X-ray diffraction (PXRD) is a fundamental technique for the identification and characterization of polycrystalline materials. gsconlinepress.com When combined with the Rietveld refinement method, it becomes a powerful tool for determining crystal structures from powder diffraction data. wikipedia.orgmalvernpanalytical.com The Rietveld method involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of structural and instrumental parameters. wikipedia.orgmalvernpanalytical.com
This approach has been successfully applied to various antimonate-containing materials. For example, the crystal structure of the mineral corundum, a form of aluminum oxide that can be found with antimony impurities, has been determined using Rietveld analysis from powder X-ray diffraction data. gsconlinepress.com In the study of mixed-valence hexachloroantimonate(III,V) salts, powder X-ray diffraction was used for characterization. rsc.org Furthermore, the Rietveld method has been employed to refine the powder X-ray diffraction pattern of materials such as AlB₄O₆N:Cr³⁺, demonstrating its utility in analyzing complex multiphase samples. researchgate.net The technique is crucial for phase identification, quantitative phase analysis, and the determination of lattice parameters in polycrystalline antimonate(1-) systems. gsconlinepress.commalvernpanalytical.com
Neutron diffraction is a complementary technique to X-ray diffraction, offering unique advantages in the study of crystal structures. Neutrons are particularly sensitive to the positions of light elements, such as hydrogen, and can distinguish between elements with similar X-ray scattering factors. Furthermore, the magnetic moment of the neutron allows for the investigation of magnetic ordering in materials.
In the context of antimonate(1-) and related compounds, neutron diffraction has provided critical insights. For instance, in the study of iron antimonate (B1203111) (FeSbO₄), electron diffraction, a related technique, revealed cationic ordering that was not observed in earlier X-ray and neutron diffraction studies. rsc.org This highlights the importance of employing multiple diffraction techniques for a comprehensive structural understanding. Neutron diffraction studies have also been instrumental in determining the antiferromagnetic structures of various fluoride compounds, which can be isomorphous with some antimonate structures. aps.org Time-resolved in-situ neutron diffraction has been used to study the rapid solid-state synthesis of thermoelectric materials like Sb₂Se₃ and Sb₂Te₃, providing a window into the formation of these polycrystalline structures. royalsocietypublishing.org
Spectroscopic Investigations of Antimonate(1-) Bonding and Electronic States
While crystallography reveals the static arrangement of atoms, spectroscopy provides dynamic information about chemical bonding, vibrational modes, and electronic states.
Vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, is a powerful tool for probing the molecular vibrations within a compound. These vibrations are specific to the types of bonds and the local symmetry of the atomic arrangements.
In the study of antimonate(1-) systems, vibrational spectroscopy has been extensively used to characterize the Sb-O and Sb-halogen bonds. For instance, the Raman and IR spectra of halogenated alkylidene oxonium salts containing the hexafluoroantimonate(1-) anion were used for their characterization. nih.gov The vibrational spectra of various antimonate minerals, such as stibiconite, bindheimite, and romeite, have been analyzed to identify characteristic stretching and bending modes of Sb-O and O-Sb-O units. qut.edu.auresearchgate.netresearchgate.nettandfonline.comnih.gov In the mineral bindheimite, an intense Raman band at 656 cm⁻¹ is assigned to Sb-O stretching vibrations, with other bands suggesting the non-equivalence of Sb-O units in the structure. researchgate.netnih.gov Similarly, for the mineral romeite, an intense Raman band around 518 cm⁻¹ is attributed to the Sb-O symmetric stretching mode. researchgate.net The presence of multiple bands in the spectra of minerals like peretaite supports the concept of non-equivalent SbO and SO₄²⁻ units within the structure. nih.gov
Table 2: Characteristic Vibrational Frequencies for Selected Antimonate Minerals
| Mineral | Vibrational Mode | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) |
|---|---|---|---|
| Bindheimite | Sb-O stretching | 656, 664, 749, 814 | - |
| Bindheimite | O-Sb-O bending | 293, 312, 328 | - |
| Bindheimite | δOH deformation (SbOH) | - | 979, 1008, 1037, 1058 |
| Romeite | Sb-O symmetric stretching | ~518 | - |
| Romeite | Sb-O antisymmetric stretching | 466 | - |
| Romeite | O-Sb-O bending | 303 | - |
| Peretaite | Sb-O symmetric stretching | 589, 595 | - |
| Peretaite | Sb-O antisymmetric stretching | 650, 710 | - |
| Peretaite | O-Sb-O bending | 337, 373 | - |
This table summarizes key vibrational frequencies observed in the Raman and Infrared spectra of various antimonate minerals, providing insights into their molecular structure.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local chemical environment of atoms in a material. wikipedia.orgcarleton.edu XPS, in particular, is a surface-sensitive technique that can identify the elemental composition and the chemical (oxidation) state of elements on a material's surface. wikipedia.orgcarleton.eduresearchgate.net
In the context of antimonate(1-) systems, XPS can provide valuable information about the oxidation state of antimony. For example, XPS analysis of antimony blocks reacted with organosulfur compounds showed distinct peaks corresponding to antimony in its metallic and compound forms. researchgate.net The binding energies of the core electrons are sensitive to the chemical environment, with oxidized states generally having higher binding energies than reduced states. carleton.edu This allows for the differentiation of Sb(III) and Sb(V) species, which is crucial for understanding the chemistry of mixed-valence antimonate compounds. rsc.org In a study of gallium-doped zinc antimonate, analysis of the core peak positions in XPS revealed a shift to higher binding energies upon doping, which was attributed to conduction band filling. ucl.ac.uk While specific XAS data for simple antimonate(1-) is not detailed in the provided context, the technique is generally applicable for determining the local coordination geometry and oxidation state of antimony in more complex systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Antimonate(1-) Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²¹Sb NMR, is a powerful tool for investigating the local environment and chemical bonding of antimony in antimonate(1-) compounds. researchgate.netcdnsciencepub.compascal-man.com The ¹²¹Sb nucleus has a spin of 5/2, making it NMR active, though its quadrupolar nature can lead to broad signals. pascal-man.comresearchgate.net Nevertheless, chemical shift and linewidth data provide valuable insights into the coordination, symmetry, and electronic structure of antimonate species in both solution and solid states. researchgate.netresearchgate.netacs.org
In solution, ¹²¹Sb NMR has been instrumental in characterizing hexahaloantimonate(V) anions of the series [SbClnBr6−n]⁻. researchgate.netcdnsciencepub.com Studies have shown that for mixed chloro-bromo species like [SbCl₄Br₂]⁻, [SbCl₃Br₃]⁻, and [SbCl₂Br₄]⁻, only the cis isomers are observed in acetonitrile (B52724) solution. researchgate.netcdnsciencepub.com The nuclear shielding of ¹²¹Sb is highly sensitive to the halogen substituent, with bromine causing upfield shifts relative to chlorine, a trend described as normal halogen dependence. researchgate.netcdnsciencepub.com The pairwise additivity model for central atom shielding has been successfully applied to assign the configurations of these isomers. researchgate.netcdnsciencepub.com Furthermore, the solvolysis of SbCl₆⁻ in anhydrous HF has been monitored by ¹²¹Sb NMR, revealing an irreversible process that generates all possible chlorofluoroantimonate(V) anions sequentially. researchgate.net
In the solid state, Magic Angle Spinning (MAS) NMR of ¹²¹Sb provides information on local ordering and structural distortions. researchgate.netacs.org For instance, in binary antimonides, while X-ray diffraction may indicate a single crystallographic site for antimony, ¹²¹Sb MAS NMR can reveal the presence of structural disorder by detecting antimony atoms in environments with less than perfect cubic symmetry. researchgate.netacs.org However, not all antimonide compounds yield a detectable ¹²¹Sb MAS NMR signal, particularly those where antimony is located in lower symmetry positions. researchgate.netacs.org
Table 1: Selected ¹²¹Sb NMR Data for Hexahaloantimonate(V) Anions
| Compound/Ion | Isomer(s) Detected | Key Findings | Reference |
| [SbClnBr6−n]⁻ | cis isomers for n=2, 3, 4 | Only cis isomers are present in acetonitrile solution. | researchgate.netcdnsciencepub.com |
| SbCl₆⁻ in HF | All chlorofluoro species | Stepwise and irreversible formation of [SbClnF6-n]⁻. | researchgate.net |
| ScTSb (T=Ni, Pd, Pt) | - | NMR used to study defects in half-Heusler antimonides. | pascal-man.com |
| Cubic Antimonides | Disordered sites | NMR reveals structural disorder not apparent from XRD. | researchgate.netacs.org |
Electron Paramagnetic Resonance (EPR) Studies of Antimonate(1-) Systems
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. wikipedia.orglibretexts.org It is particularly valuable for investigating paramagnetic centers, such as transition metal ions or certain charge states of antimony, within antimonate(1-) systems. researchgate.netaps.orgnih.gov The technique provides detailed information about the electronic structure, oxidation state, and local environment of these paramagnetic species. nih.gov
EPR studies have been conducted on various antimonate compounds, often doped with transition metals. For example, in FeSbVO₆ powder samples, EPR spectra revealed the presence of multiple paramagnetic centers. researchgate.net At room temperature, the spectrum consisted of a narrow line attributed to strongly interacting V⁴⁺ monomers and a broader line from various iron and vanadium spin clusters. researchgate.net The temperature dependence of the EPR spectral parameters, such as the g-factor and linewidth, provides insights into the magnetic interactions within the material. researchgate.net
In photorefractive crystals like Sn₂P₂S₆, EPR has been used to identify the site and charge states of antimony ions. aps.org In as-grown crystals, antimony exists as Sb³⁺, which is EPR-inactive. However, upon illumination with laser light at low temperatures, Sb³⁺ can trap an electron to become Sb²⁺, which is paramagnetic and gives a distinct, multiline EPR spectrum due to hyperfine coupling with the ¹²¹Sb and ¹²³Sb nuclei. aps.org The analysis of the spin Hamiltonian parameters (g-matrix and hyperfine matrix) from this spectrum indicated that the unpaired spin's wavefunction has significant p-orbital character. aps.org
EPR is also employed to study doping in conjugated polymers using antimonate-based oxidants like "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate). chalmers.se Doping introduces polarons (unpaired electrons) into the polymer chain, which can be detected and quantified by EPR, providing an estimate of the charge-carrier density. chalmers.se
Table 2: EPR Spectral Features in Selected Antimonate(1-) Systems
| System | Paramagnetic Species | Key EPR Findings | Reference |
| FeSbVO₆ | V⁴⁺, Fe/V clusters | Multiple paramagnetic centers identified; temperature-dependent magnetic interactions. | researchgate.net |
| Sb-doped Sn₂P₂S₆ | Sb²⁺ (photo-induced) | Light-induced formation of Sb²⁺ from Sb³⁺; analysis of hyperfine structure. | aps.org |
| PDPP-3T doped with Magic Blue | Polymer polarons | Quantification of charge-carrier density upon doping. | chalmers.se |
| CrSbVO₆ | Cr³⁺, V⁴⁺ | Two distinct EPR signals corresponding to different paramagnetic centers. | researchgate.net |
Mössbauer Spectroscopy Applications in Antimonate(1-) Research
¹²¹Sb Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of antimony nuclei. researchgate.netacs.org It provides information on the oxidation state (e.g., Sb³⁺ vs. Sb⁵⁺), the s-electron density at the nucleus, and the nature of chemical bonding through parameters like the isomer shift (δ) and the quadrupole splitting (e²qQ). researchgate.netacs.orgrsc.orgwikipedia.org
The isomer shift is directly related to the s-electron density at the antimony nucleus. researchgate.net Generally, Sb⁵⁺ compounds exhibit isomer shifts in a different range than Sb³⁺ compounds, allowing for clear distinction between these valence states. acs.org For instance, in catalytically active tin-antimony oxides, ¹²¹Sb Mössbauer spectroscopy has been used to identify the presence of both Sb³⁺ and Sb⁵⁺ species. psu.edu The technique can also track changes in the oxidation state during catalytic processes; for example, the reduction of Sb⁵⁺ to Sb³⁺ during the oxidation of olefins. psu.edu Similarly, in vanadium antimonate (VSbO₄) catalysts, ¹²¹Sb Mössbauer spectroscopy confirmed that antimony is predominantly in the Sb⁵⁺ state, even in high-surface-area nanomaterials prepared by mechanical milling. aip.org
Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus, providing information about the symmetry of the antimony site. cdnsciencepub.com A non-zero quadrupole splitting indicates a distorted, non-cubic environment around the antimony atom. cdnsciencepub.com In studies of antimony(III) halide complexes, large quadrupole splitting values were observed, consistent with a distorted antimony environment due to the stereochemically active 5s lone pair of electrons. cdnsciencepub.com
Table 3: Representative ¹²¹Sb Mössbauer Parameters for Antimonate(1-) and Related Compounds
| Compound | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (e²qQ) (mm/s) | Key Findings | Reference |
| α-Sb₂O₃ | Sb³⁺ | -11.6(1) | - | Characterization of trivalent antimony. | researchgate.net |
| β-Sb₂O₃ | Sb³⁺ | -11.8(1) | - | Characterization of trivalent antimony. | researchgate.net |
| Sn-Sb Oxides | Sb³⁺, Sb⁵⁺ | Varied | Varied | Identification of mixed valence states. | psu.edu |
| VSbO₄ | Sb⁵⁺ | - | - | Sb is predominantly in the +5 oxidation state. | aip.org |
| Pyridinium tetrachloroantimonate(III) | Sb³⁺ | - | Large | Indicates distorted Sb environment due to lone pair. | cdnsciencepub.com |
Isomer shifts are typically reported relative to a BaSnO₃ or CaSnO₃ source. researchgate.netaip.org
Microscopic and Morphological Characterization of Antimonate(1-) Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Imaging of Antimonate(1-) Nanostructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for characterizing the morphology, size, and structure of antimonate(1-) nanomaterials. mdpi.comnih.govmeasurlabs.com SEM provides high-resolution images of the surface topography of materials, while TEM offers insights into the internal structure, particle size, and crystallinity. nih.govmeasurlabs.com
SEM analysis of manganese antimonate (MnSb₂O₆) powders, for example, has revealed the formation of various morphologies, including microrods and irregular particles of different sizes. mdpi.com The specific morphology and particle size, such as microrods with a size of ~0.147 µm, have been shown to be important factors for applications like gas sensing. researchgate.net In studies of zinc antimonate (ZnSb₂O₆), SEM images showed bar-shaped granules composed of smaller nanoparticles (~23 nm). researchgate.net
TEM provides even higher magnification, allowing for the direct visualization of nanoparticles and their crystal structure. measurlabs.com For MnSb₂O₆, TEM analysis confirmed the production of nanoparticles with an average size of ~29.5 nm, though agglomeration was observed due to calcination at high temperatures. mdpi.com In the case of barium gadolinium antimonate (Ba₂GdSbO₆) nanoparticles synthesized via a combustion method, TEM images showed that the as-prepared particles were in the size range of 30–60 nm. ias.ac.in The selected area electron diffraction (SAED) patterns obtained in TEM can confirm the polycrystalline nature of the nanoparticles. researchgate.net
The combination of SEM and TEM is powerful. For nickel antimonate (NiSb₂O₆), SEM and TEM were used together to identify a variety of nanostructures, including irregular particles, microrods (~277 nm), and nanorods (~77 nm). researchgate.net This comprehensive morphological characterization is crucial for understanding and optimizing the properties of these materials for applications such as photocatalysis and catalysis. researchgate.netchemrxiv.orgnumberanalytics.com
Table 4: Morphological Data from SEM/TEM for Various Antimonate(1-) Nanostructures
| Material | Synthesis Method | Morphology Observed (SEM/TEM) | Particle/Feature Size | Reference |
| MnSb₂O₆ | Co-precipitation | Microrods, irregular particles, nanoparticles | ~10.27 µm (microrods), ~29.5 nm (nanoparticles) | mdpi.com |
| NiSb₂O₆ | Wet chemistry/Microwave | Irregular particles, microrods, nanorods | ~277 nm (microrods), ~77 nm (nanorods) | researchgate.net |
| ZnSb₂O₆ | Microwave-assisted solution | Bar-shaped granules, nanoparticles | ~0.35 µm (granules), ~23 nm (nanoparticles) | researchgate.net |
| Ba₂GdSbO₆ | Combustion | Regular-shaped nanoparticles | 30–60 nm | ias.ac.in |
| Sb₂O₃ | - | Polyhedral and spherical nanoparticles | 10–100 nm | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Analysis of Antimonate(1-)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. nih.govnanoscientific.orgresearchgate.net Unlike electron microscopy, AFM can be operated in various environments, including air or liquid, making it suitable for a wide range of materials. nih.gov It is used to characterize the surface roughness, grain size, and other morphological features of antimonate(1-) thin films and materials. acs.orgresearchgate.netnih.gov
AFM has been used to study the growth and morphology of antimony nanoparticles and thin films. acs.orgresearchgate.net For instance, in the deposition of antimony on graphite (B72142) surfaces, AFM, in conjunction with TEM and SEM, revealed a morphological transition from spherical nanoparticles at low coverage to finger-like, crystalline structures at higher coverage. acs.org Line scans from AFM images provide quantitative height profiles of these nanostructures. acs.org
In the context of thin films, such as antimony telluride (Sb₂Te₃) deposited by atomic layer deposition (ALD), AFM is crucial for evaluating surface roughness. researchgate.net Studies have shown that the root mean square (RMS) roughness of Sb₂Te₃ films can depend significantly on the deposition temperature, with RMS values reaching up to 7.25 nm. researchgate.net Characterizing and controlling surface roughness is vital as it can impact the performance of devices utilizing these films. nih.gov
Besides topography, AFM can be operated in different modes to probe various surface properties. nanoscientific.org For example, Lateral Force Microscopy (LFM), a mode of AFM, can measure frictional forces on the surface, which is important for applications in microelectromechanical systems (MEMS). nih.gov While specific LFM studies on antimonate(1-) are not detailed in the provided context, the technique is broadly applicable to thin film characterization.
Table 5: AFM Surface Roughness Data for Antimonate-Related Thin Films
| Material | Deposition Method | Deposition Temperature (°C) | RMS Roughness (nm) | Reference |
| Sb₂Te₃ | ALD | 120 | ~2.5 (estimated from figure) | researchgate.net |
| Sb₂Te₃ | ALD | 140 | ~3.5 (estimated from figure) | researchgate.net |
| Sb₂Te₃ | ALD | 160 | ~5.0 (estimated from figure) | researchgate.net |
| Sb₂Te₃ | ALD | 180 | 7.25 | researchgate.net |
Defect Chemistry and Non-Stoichiometry in Antimonate(1-) Crystalline Phases
Defect chemistry and non-stoichiometry are critical concepts in understanding the properties of crystalline antimonate(1-) phases. numberanalytics.com Non-stoichiometric compounds are those in which the ratio of constituent atoms deviates from the ideal chemical formula, a phenomenon that arises from the presence of crystal defects such as vacancies, interstitials, and antisite defects. numberanalytics.comtestbook.com These defects can profoundly influence the electronic, ionic, and catalytic properties of materials. numberanalytics.comnist.gov
In many antimonate systems, particularly mixed metal oxides, non-stoichiometry is common. nist.goviaea.org For example, sodium antimonate phases can exhibit a pyrochlore (B1171951) structure over a solid solution range, indicating non-stoichiometric compositions. nist.goviaea.org The ability of a phase to exhibit unusual ionic conductivity is often linked to it being structurally non-stoichiometric. nist.gov In the Li-Ni-Sb-O system, a non-stoichiometric, Li-deficient compound (Li₀.₈Ni₀.₆Sb₀.₄O₂) shows drastically different magnetic properties compared to its stoichiometric counterpart, Li₃Ni₂SbO₆, highlighting the impact of non-stoichiometry. mdpi.com
The study of point defects is crucial for understanding the behavior of antimonate-containing semiconductors. In quasi-one-dimensional materials like antimony selenide (B1212193) (Sb₂Se₃), theoretical studies have investigated the formation energies of various intrinsic point defects, including vacancies (Vₛₑ, Vₛₑ), interstitials (Sbᵢ, Seᵢ), and antisites (Sbₛₑ, Seₛₑ). researchgate.netacs.orgrsc.org It was found that cation-anion antisite defects (Sbₛₑ and Seₛₑ) have low formation energies and introduce mid-gap energy levels that can act as recombination centers, limiting the efficiency of photovoltaic devices. acs.orgrsc.org The formation of these defects is dependent on the chemical potential, i.e., whether the synthesis conditions are Sb-rich or Se-rich. acs.orgrsc.org
Similarly, in single-layer antimonene, the formation of vacancy defects has been studied. The vacancy formation energy was calculated to be around 5.03 eV, and the defect structure was found to gain a magnetic moment. bilkent.edu.tr Understanding and controlling these defects is essential for tailoring the properties of antimonate materials for specific applications. rsc.orgbilkent.edu.tr
Table 6: Calculated Formation Energies and Properties of Defects in Antimonate-Related Materials
| Material | Defect Type | Formation Energy (eV) | Key Property/Finding | Reference |
| Sb₂Se₃ | Sbₛₑ, Seₛₑ | Low | Act as recombination centers, create mid-gap states. | acs.orgrsc.org |
| Sb₂S₃ | Sₛₑ, Sbₛ | Low | Dominant defects with low formation energy. | acs.org |
| Antimonene (B-Sb) | Single Vacancy | 5.03 | Induces a magnetic moment of 1.0 µB per vacancy. | bilkent.edu.tr |
| Antimonene (aW-Sb) | Single Vacancy | 4.22 | Induces a magnetic moment. | bilkent.edu.tr |
Polymorphism and Phase Transitions in Antimonate(1-) Compounds
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science, and antimonate(1-) compounds are no exception. These compounds exhibit a rich variety of polymorphic forms and undergo phase transitions driven by factors such as temperature and pressure. These structural changes are of great interest as they can dramatically alter the physical and chemical properties of the material.
A notable example is sodium antimonate (NaSbO₃), which displays multiple polymorphs. Under ambient conditions, NaSbO₃ typically crystallizes in the ilmenite-type structure, which has a trigonal system with a hexagonal symmetry (space group R-3). researchgate.netscielo.org.mx However, other polymorphic forms can be synthesized under different conditions. For instance, a high-pressure synthesis at 10.5 GPa and 1150 °C yields an orthorhombically distorted perovskite structure with the space group Pnma. scielo.org.mxresearchgate.netacs.org This high-pressure polymorph is the first ternary perovskite containing Sb⁵⁺ on the octahedral site. researchgate.netacs.org The significant octahedral tilting in this structure is attributed to strong Sb-O covalent bonding. researchgate.netacs.org Additionally, a sol-gel acrylamide (B121943) polymerization method has been used to produce NaSbO₃ with an orthorhombic distorted perovskite structure. scribd.com There is also a metastable cubic form of NaSbO₃ which exhibits higher ionic conductivity compared to the ilmenite (B1198559) phase. researchgate.netscielo.org.mx
Potassium antimonate (KSbO₃) also demonstrates temperature-dependent polymorphism. A specimen with a stoichiometric composition of KSbO₃ calcined at 800°C exhibits an R3-rhombohedral structure. researchgate.net Upon calcination at a higher temperature of 1100°C, it transforms into a Pn3-cubic structure. researchgate.net This phase transition is linked to the evaporation of K₂O at elevated temperatures. researchgate.net
Silver antimonate (AgSbO₃) is another compound that shows polymorphism. Layered AgSbO₃ can transform into a stable pyrochlore phase upon heating. researchgate.net Furthermore, a new high-pressure, high-temperature polymorph of AgSbO₃ has been synthesized at 16 GPa and 1380 °C. acs.org This phase crystallizes in a monoclinic space group (C2/c) and is formed from an ilmenite phase precursor. acs.org
Transition metal antimonates, such as CuSb₂O₆, also undergo temperature-induced phase transitions. At room temperature, CuSb₂O₆ has a monoclinic structure (space group P2₁/n) due to Jahn-Teller distortions of the Cu²⁺ ions. iucr.org At high temperatures, it undergoes a second-order phase transition to a tetragonal phase (space group P4₂/mnm). iucr.org Research suggests this transition may occur via an intermediate orthorhombic modification (Pnmm). iucr.org Doping CuSb₂O₆ with cobalt or nickel allows for the investigation of this structural transition. iucr.org
The study of polymorphism and phase transitions in antimonate(1-) compounds is crucial for understanding their structure-property relationships. The ability to control the crystalline phase through synthesis conditions like temperature and pressure opens up possibilities for tuning their properties for various technological applications.
Interactive Data Table: Polymorphism in Antimonate(1-) Compounds
| Compound | Polymorph/Phase | Crystal System | Space Group | Synthesis/Transition Conditions | Reference |
| NaSbO₃ | Ilmenite-type | Trigonal (hexagonal symmetry) | R-3 | Ambient conditions | researchgate.netscielo.org.mxnist.gov |
| Perovskite | Orthorhombic | Pnma | 10.5 GPa, 1150 °C | scielo.org.mxresearchgate.netacs.org | |
| Perovskite | Orthorhombic | - | Sol-gel acrylamide polymerization | scribd.com | |
| Cubic | Cubic | Im3 | Metastable phase | scielo.org.mx | |
| KSbO₃ | Rhombohedral | Rhombohedral | R3- | Calcined at 800°C | researchgate.net |
| Cubic | Cubic | Pn3- | Calcined at 1100°C | researchgate.net | |
| AgSbO₃ | Pyrochlore | - | - | Heating of layered AgSbO₃ | researchgate.net |
| Monoclinic | Monoclinic | C2/c | 16 GPa, 1380 °C | acs.org | |
| CuSb₂O₆ | Monoclinic | Monoclinic | P2₁/n | Room temperature | iucr.org |
| Tetragonal | Tetragonal | P4₂/mnm | High temperature | iucr.org | |
| Orthorhombic | Orthorhombic | Pnmm | Proposed intermediate | iucr.org |
Theoretical and Computational Chemistry Approaches to Antimonate 1
Quantum Mechanical Investigations of Antimonate(1-) Electronic Structure
Quantum mechanical methods are fundamental to understanding the distribution of electrons and the nature of chemical bonding within the antimonate(1-) anion. These investigations typically focus on the stable octahedral form, hexahydroxidoantimonate(V), [Sb(OH)₆]⁻.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and materials. acs.org It has been extensively applied to investigate the antimonate(1-) anion, particularly its interactions with mineral surfaces, which is crucial for understanding its environmental fate and transport. acs.org
DFT calculations have been used to model the adsorption of the [Sb(OH)₆]⁻ oxyanion onto various surfaces, such as aluminum oxides (α-Al₂O₃), zirconium dioxide (ZrO₂), and iron (oxyhydr)oxides. acs.orgresearchgate.netnih.gov These studies determine adsorption energies (E_ads) to rank the strength of interaction and analyze the resulting geometry and electronic structure. acs.orgresearchgate.net For example, when [Sb(OH)₆]⁻ adsorbs onto α-Al₂O₃, the Sb–O bond distances to the surface oxygen atoms range from 1.96 to 2.42 Å, depending on the specific surface site and coordination mode (e.g., bidentate or tridentate). researchgate.net Analysis of the Partial Density of States (PDOS) reveals that the hybridization of Sb(V) in [Sb(OH)₆]⁻ is sp³d². acs.org
DFT has also been employed to explore the mechanisms of antimony removal from wastewater. acs.org Calculations can show that during adsorption processes, both [Sb(OH)₆]⁻ and other antimony species gain electrons, and these theoretical results help explain the differing removal efficiencies observed experimentally. acs.org Furthermore, DFT calculations of Gibbs free energy and Mayer bond order have been used to understand the strength of the bonding environment in different surface complexes, which in turn helps to explain the mechanisms of antimony isotope fractionation during adsorption onto iron (oxyhydr)oxides. mdpi.com
| System Studied | Calculation Focus | Key Findings | Reference |
|---|---|---|---|
| [Sb(OH)₆]⁻ on α-Al₂O₃ surfaces | Adsorption energies and geometry | Inner-sphere bidentate and tridentate complexes form. Sb–Osurf bond distances range from 1.96 to 2.42 Å. | researchgate.net |
| [Sb(OH)₆]⁻ on ZrO₂ surfaces | Adsorption mechanism | Oxygen atoms of [Sb(OH)₆]⁻ bind to surface Zr atoms. The coordination varies between tetragonal and monoclinic ZrO₂ planes. | nih.gov |
| [Sb(OH)₆]⁻ adsorption on iron (oxyhydr)oxides | Bonding environment and isotope fractionation | Gibbs free energy calculations show bonding strength as: [Sb(OH)₆]⁻ > bidentate edge-sharing > bidentate corner-sharing. | mdpi.com |
| Adsorption of Sb(V) by iron oxides | Adsorption energies (Eads) | Eads is calculated as Ead/sub - Ead - Esub, where E represents the total energy of the system. | acs.org |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. ictp.itwikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a rigorous approach to studying the ground state properties of ions like antimonate(1-). mdpi.comlibretexts.orgusp.br
A key application of ab initio methods to antimonate(1-) has been the theoretical investigation of its Nuclear Magnetic Resonance (NMR) properties. qcri.or.jp The ab initio Hartree-Fock/finite perturbation method has been successfully used to calculate the ⁷⁵As and ¹²¹Sb chemical shifts for a series of compounds, including [Sb(OH)₆]⁻. qcri.or.jp These calculations show good agreement with experimental data when large basis sets are employed. qcri.or.jp Theoretical analysis reveals that the antimony chemical shift is primarily dominated by the paramagnetic term and is influenced by the p-electron mechanism; the shift is parallel to the number of valence p-electrons at the antimony atom. qcri.or.jp For instance, as the coordination number of antimony increases, the valence p-electron population decreases, leading to an upfield shift in the chemical shift. qcri.or.jp
While many advanced ab initio studies focus on more complex systems, the foundational principles are often tested on smaller, well-defined species. For example, studies on the hydration of the related antimony(III) ion have utilized HF and MP2 levels of theory with various effective core potentials and basis sets (like CEP, LANL2, and SDD) to determine energies, structures, and vibrational frequencies. mdpi.com Such studies help to validate the computational approaches that can then be applied to more complex anions like antimonate(1-).
Computational Modeling of Antimonate(1-) Reaction Mechanisms
Understanding how the antimonate(1-) ion participates in chemical reactions is crucial. Computational modeling allows for the detailed mapping of reaction pathways and the simulation of its dynamic interactions with its environment.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated transition state complex. wikipedia.orgsolubilityofthings.com While direct applications of classical TST to antimonate(1-) are not prominent in recent literature, the principles of TST are embedded in modern computational chemistry for elucidating reaction pathways. ethz.chresearchgate.net
Modern approaches use quantum chemical methods, typically DFT, to map out the potential energy surface of a reaction. nih.govacs.org This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as identifying the first-order saddle points on the energy surface, which correspond to the transition states. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is the key parameter in determining the reaction rate. solubilityofthings.com
For example, in a study of C-H bond activation by a related inorganic Sb(V) complex, (TFA)₄SbV(para-tolyl), DFT calculations were used to map the reaction energy landscape. rsc.org The process involved identifying a π-coordination intermediate and then locating the transition state for the C-H activation step. rsc.org The Gibbs free energy of activation (ΔG‡) was calculated to determine the viability of the proposed pathway. rsc.org This type of computational analysis, which identifies intermediates and transition states, allows for a detailed, step-by-step understanding of the reaction mechanism, embodying the core ideas of TST. nih.govrsc.org
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. Ab initio molecular dynamics (AIMD) or first-principles molecular dynamics (FPMD), where forces are calculated "on-the-fly" from electronic structure theory, are particularly powerful for studying reactive systems and complex solution chemistry. snu.edu.indntb.gov.uanih.gov
FPMD simulations have been used to elucidate the structure, hydrolysis, and complexation of Sb(V) in aqueous solution, where it exists as the [Sb(OH)₆]⁻ anion. acs.orgresearchgate.netnih.gov These simulations show that [Sb(OH)₆]⁻ maintains a stable octahedral configuration in water. nih.gov The simulations also provide detailed structural information, such as average bond lengths, and can be used to compute properties like pKa. acs.orgnih.gov
A key insight from FPMD studies is the nature of the interaction between [Sb(OH)₆]⁻ and various cations in solution. acs.orgnih.gov Stable inner-sphere aqueous complexes can form between the antimonate(1-) anion and common cations. researchgate.netnih.gov The stability of these complexes can be quantified by calculating their dissociation free energy. acs.orgnih.gov These simulations provide a quantitative and microscopic understanding of the solution chemistry of antimonate(1-), which is essential for predicting its behavior in complex environmental or biological systems. nih.gov
| Property Investigated | Key Findings | Reference |
|---|---|---|
| Structure in Solution | Maintains a stable octahedral configuration. | nih.gov |
| Average Bond Distances | The average Sb-OH distance is 2.05 Å. | acs.orgnih.gov |
| Acidity | [Sb(OH)₆]⁻ has an extremely high pKa, making it the dominant Sb(V) species under common environmental conditions. | acs.orgnih.gov |
| Complexation with Cations | Forms stable inner-sphere complexes. The Sb-Al bidentate complex has the largest dissociation free energy, followed by the Sb-Mg bidentate complex. | acs.orgresearchgate.netnih.gov |
Predictive Modeling of Antimonate(1-) Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. By simulating spectra, researchers can assign experimental features to specific molecular structures and electronic transitions.
For antimonate(1-), theoretical modeling has been applied to various types of spectroscopy:
Vibrational Spectroscopy (IR and Raman): The vibrational modes of the [Sb(OH)₆]⁻ ion can be calculated using methods like DFT. These calculated frequencies help in the assignment of experimental infrared (IR) and Raman spectra. For instance, in synthetic Na[Sb(OH)₆], bands in the 550-600 cm⁻¹ region are assigned to Sb-O stretches, while bands around 1000-1200 cm⁻¹ are attributed to Sb-OH bending modes. qut.edu.au
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. samipubco.comscirp.orgrjptonline.org It calculates the energies of electronic transitions from the ground state to various excited states. samipubco.com TD-DFT has been used to analyze the UV-Vis spectra of complex antimonate(1-) salts, such as those containing dithiolate ligands, helping to assign absorption bands to specific molecular orbital transitions, like ligand-to-metal charge transfer (LMCT). researchgate.netuff.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned previously, ab initio Hartree-Fock methods can accurately predict the ¹²¹Sb NMR chemical shifts for [Sb(OH)₆]⁻. qcri.or.jp These calculations provide a direct link between the electronic structure around the antimony nucleus and the observed NMR signal, confirming that the chemical shift is governed by the p-electron mechanism. qcri.or.jp
X-ray Absorption Spectroscopy (XAS): The simulation of Extended X-ray Absorption Fine Structure (EXAFS) spectra is a powerful tool for determining the local coordination environment of an atom. mdpi.com Theoretical EXAFS spectra for antimony compounds, including the [Sb(OH)₆]⁻ ion, can be simulated and compared with experimental data to determine parameters like bond lengths and coordination numbers. researchgate.net For example, simulations of the EXAFS spectrum for Sb₂O₃ based on parameters generated by the FEFF code yield an Sb-O bond length of 1.971 Å and a coordination number of 3.0, which matches known values. researchgate.net Similarly, AIMD simulations have been shown to be effective in reproducing EXAFS spectra for complex systems like lead antimonate (B1203111) pigments, aiding in the identification of atomic substitution sites. nih.gov
Computational Design and Prediction of Novel Antimonate(1-) Materials
The quest for new materials with tailored properties is increasingly driven by computational methods, a paradigm shift that moves beyond traditional trial-and-error synthesis. mit.edu In the field of antimonate(1-) chemistry, computational materials science, particularly methods rooted in density functional theory (DFT), has become indispensable for predicting the properties of yet-to-be-synthesized compounds. researchgate.net These ab initio approaches allow researchers to screen hypothetical materials and identify promising candidates for specific applications by calculating their structural, electronic, and thermodynamic characteristics from first principles. mit.eduresearchgate.net
A significant advantage of computational prediction is its scalability, enabling high-throughput screening of numerous candidate materials. researchgate.net This process involves creating large databases of known and hypothetical inorganic materials and computing their fundamental properties. researchgate.net For antimonate(1-) compounds, DFT calculations have been extensively used to predict lattice parameters, electronic band structures, density of states, and optical properties, providing crucial insights for applications in optoelectronics and catalysis. researchgate.net
Combined theoretical and experimental approaches have proven particularly fruitful. acs.org For instance, researchers have used DFT to identify first-row transition metal antimonates (MSb₂O₆, where M = Mn, Fe, Co, Ni) as promising, nonprecious metal catalysts for the oxygen reduction reaction (ORR). acs.org These theoretical investigations focused on key properties such as oxygen binding energetics, electrical conductivity, and thermodynamic phase stability in aqueous environments. acs.org Among the candidates, MnSb₂O₆ was predicted to have the highest theoretical ORR activity. acs.org Subsequent experimental synthesis and testing of nanoparticulate transition metal antimonate catalysts confirmed the enhanced performance predicted by the models, validating the computational design approach. acs.org
Further detailed DFT studies have explored the properties of tetragonal trirutile antimonates, MSb₂O₆ (M = Fe, Co, Ni, or Zn), for the first time. researchgate.net These calculations, using functionals like GGA-PBE and HSE06, determined equilibrium lattice parameters, electronic properties, and mechanical stability. researchgate.net The negative cohesive energy calculated for these compounds indicated their thermodynamic stability. researchgate.net Such studies provide a foundational understanding necessary for designing new functional materials. For example, analysis of the dielectric function, absorption coefficient, and reflectivity over a wide energy range helps to assess their potential in optoelectronic devices. researchgate.net
Table 1: Predicted Properties of Transition Metal Antimonates (MSb₂O₆) from DFT Calculations
| Compound | Predicted Property | Method | Application Insight | Reference |
|---|---|---|---|---|
| MnSb₂O₆ | Highest theoretical 4e⁻ ORR activity | DFT | Promising nonprecious metal electrocatalyst | acs.org |
| FeSb₂O₆ | Good oxygen binding energetics, conductivity, and stability | DFT | Potential ORR electrocatalyst | acs.org |
| CoSb₂O₆ | Good oxygen binding energetics, conductivity, and stability | DFT | Potential ORR electrocatalyst | acs.org |
| NiSb₂O₆ | Good oxygen binding energetics, conductivity, and stability | DFT | Potential ORR electrocatalyst | acs.org |
| ZnSb₂O₆ | Stable trirutile structure, specific optical properties | DFT (GGA-PBE, HSE06) | Optoelectronic applications | researchgate.net |
Chemometrics and Data-Driven Approaches in Antimonate(1-) Research
The increasing volume and complexity of data generated from both computational simulations and high-throughput experiments have spurred the adoption of chemometrics and data-driven methods in materials science. cam.ac.ukumn.edu Chemometrics applies statistical and mathematical techniques to extract meaningful information from chemical data, moving beyond subjective analysis to provide objective, statistically validated interpretations. spectroscopyonline.comjapsonline.com In the context of antimonate(1-) research, these approaches, particularly machine learning (ML), are accelerating the discovery of new materials by identifying complex structure-property relationships. cam.ac.uknextmol.com
Machine learning models are increasingly used to bridge the gap between atomic-level simulations and the performance of practical catalysts under real-world conditions. chemistryviews.org The structural complexity and dynamic nature of catalysts during reactions are often too intricate to be fully captured by simulations alone. chemistryviews.org By training ML models on datasets that combine computationally derived descriptors (from DFT) with experimental results, researchers can develop predictive tools that are both accurate and interpretable. nih.govresearchgate.net
A notable application is the development of interpretable ML models to predict the electrocatalytic performance of transition-metal antimony oxide catalysts for the oxygen reduction reaction (ORR). nih.gov In these studies, inputs for the model included computationally affordable bulk atomic and electronic structure descriptors from DFT, alongside macroscopic experimental parameters. nih.govresearchgate.net Using techniques like genetic programming, researchers were able to identify the key descriptors governing the catalytic activity (measured by onset potential). nih.gov This data-driven approach not only predicted performance but also provided strategies for improvement. For example, the models suggested that doping nickel antimony oxide with scandium would increase the onset potential, a prediction that was subsequently confirmed experimentally. nih.govresearchgate.net
The success of these data-driven methods relies on the integration of diverse data sources into a cohesive framework. researchgate.net This involves:
Gathering experimental data on catalyst performance. researchgate.net
Computing electronic and structural descriptors for the materials using DFT. researchgate.net
Storing and organizing both experimental and computational data in accessible databases. researchgate.net
Employing ML algorithms to search for predictive models that link the descriptors to the observed performance. researchgate.net
This integrated workflow highlights the crucial role of data science in modern materials discovery, enabling a more systematic and efficient exploration of the vast chemical space of antimonate(1-) materials. umn.eduacs.org
Table 2: Example Descriptors Used in Machine Learning Models for Antimonate(1-) Catalyst Research
| Descriptor Type | Specific Descriptor Example | Origin | Role in Model | Reference |
|---|---|---|---|---|
| Computational | Bulk atomic and electronic structural descriptors | Density Functional Theory (DFT) | Provide fundamental atomic-level information about the material. | nih.govresearchgate.net |
| Experimental | Catalyst composition (e.g., dopant identity) | Synthesis records | Capture macroscopic variables that influence performance. | nih.gov |
| Experimental | Reaction conditions (e.g., electrolyte) | Experimental setup | Account for the environment in which the catalyst operates. | nih.gov |
| Performance Metric | Onset potential for Oxygen Reduction Reaction | Electrochemical measurement | The target variable that the model aims to predict. | chemistryviews.orgnih.gov |
Advanced Research Applications of Antimonate 1 Compounds
Antimonate(1-) in Energy Storage Technologies
The demand for efficient and cost-effective energy storage solutions has propelled research into novel materials. Antimonate(1-) compounds have emerged as promising candidates for various components in energy storage systems, owing to their unique electrochemical properties.
Electrode Materials in Alkali-Ion Batteries (Lithium, Sodium)
Antimonate(1-) based materials are being actively investigated as electrode materials for next-generation alkali-ion batteries, including both lithium-ion and sodium-ion batteries. scu.edu.cnrsc.orgexponent.com Their potential lies in their ability to undergo alloying and conversion reactions with alkali metal ions, which can lead to high specific capacities. researchgate.net
For sodium-ion batteries (SIBs) , which are considered a cost-effective alternative to LIBs, various antimony-based materials are being explored. exponent.com These include not only antimonate (B1203111) compounds but also alloys and intermetallic compounds. exponent.comresearchgate.net The development of high-performance anode materials is a key challenge in advancing SIB technology. nih.gov
| Battery Type | Electrode Material | Key Research Finding |
| Lithium-Ion | Tunnel-structured Polyantimonic Acid (PAA) | High theoretical capacity, but requires conductivity enhancement. scu.edu.cn |
| Lithium-Ion | Mn²⁺-substituted PAA/Flake Graphite (B72142) Composite | Improved bulk conductivity and lithium storage performance. scu.edu.cn |
| Sodium-Ion | Antimony-based intermetallic alloys | Potential for high specific capacity through alloying/de-alloying mechanisms. researchgate.net |
| Sodium-Ion | Zinc Antimonate (ZnSb₂O₆) | Exhibits conversion and alloying reactions during lithiation/delithiation. researchgate.net |
Redox-Active Components in Energy Conversion Systems
The functionality of many energy conversion and storage systems is fundamentally based on redox reactions, where the transfer of electrons between chemical species facilitates the conversion of chemical energy to electrical energy. solubilityofthings.com Antimonate(1-) and related antimony compounds can act as redox-active components in these systems. rsc.org
Redox-active materials are crucial for enhancing the performance of devices like supercapacitors, where they can increase energy density. solubilityofthings.com Metal-organic frameworks (MOFs) are one class of materials where redox-active metals or organic linkers can be incorporated to create materials for applications in batteries and supercapacitors. researchgate.netrsc.org While research on antimonate(1-)-specific redox-active MOFs is an emerging area, the principles of utilizing redox-active components are well-established. researchgate.netrsc.org The ability of antimony to exist in multiple oxidation states (commonly Sb(III) and Sb(V)) is central to its redox activity in various chemical and environmental systems. rsc.orgnih.gov
Electronic and Optoelectronic Applications of Antimonate(1-)
The unique electronic and optical properties of antimonate(1-) compounds have led to their exploration in a variety of electronic and optoelectronic applications. researchgate.net
Photoresist Formulations Utilizing Antimonate(1-) Derivatives
Photoresists are light-sensitive materials used in microlithography to create patterns on substrates. Chemically amplified photoresists (CARs) are a key technology in this field, relying on a photoacid generator (PAG) to catalyze a change in the solubility of a polymer resin upon exposure to light. researchgate.net
While specific examples of antimonate(1-) derivatives being used directly as the primary component in photoresist formulations are not extensively documented in the provided context, the broader field of materials for photoresists includes a wide range of organic and inorganic compounds. google.comwipo.intgoogle.com The development of new photoresist materials is driven by the need for higher resolution and better performance in fabricating integrated circuits. acs.org The function of these materials often involves acid-catalyzed reactions, a principle that could potentially be applied to systems incorporating antimonate(1-) derivatives designed to act as or in conjunction with photoacid generators. researchgate.netgoogle.com
Conductive Materials and Semiconductors Based on Antimonate(1-)
Semiconductors are materials with electrical conductivity between that of a conductor and an insulator, forming the basis of modern electronics. uobabylon.edu.iqwikipedia.org Antimony itself is a metalloid and is used as a dopant to increase the conductivity of semiconductors like silicon. uobabylon.edu.iqwikipedia.org
Certain antimonate compounds exhibit semiconducting properties. For instance, zinc antimonate (ZnSb₂O₆) is an n-type semiconductor with good electrical conductivity and thermal stability. researchgate.net Research into various metal antimonates, with the general formula MSb₂O₆ (where M can be a metal like Fe, Co, Ni, or Zn), is being conducted to explore their electronic and optical properties for potential optoelectronic applications. researchgate.netresearchgate.net First-principles calculations are used to predict the electronic band structure and other properties of these materials. researchgate.netresearchgate.net Antimonene, a two-dimensional form of antimony, is also being studied for its semiconductor properties and potential in future electronic and optoelectronic devices. aip.org
| Material | Type | Key Electronic Property | Potential Application |
| Zinc Antimonate (ZnSb₂O₆) | n-type semiconductor | Good electrical conductivity and thermal stability. researchgate.net | Solar cells, sensors, batteries. researchgate.net |
| Nickel Antimonate (NiSb₂O₆) | Semiconductor | Computed direct band gap of ~1 eV. researchgate.net | Next-generation ultraviolet photodetectors. researchgate.net |
| Antimonene | 2D Semiconductor | High carrier mobility and a suitable bandgap. aip.org | Electronic and optoelectronic devices. aip.org |
Optical Glass Modifiers and Pigments Containing Antimonate(1-)
Glass modifiers are chemicals added to a glass formulation to alter its properties, such as melting point, viscosity, and optical characteristics. mo-sci.com Antimonate compounds have a historical and ongoing role in this area.
Sodium antimonate (NaSbO₃) is used as a clarifying agent for various types of glass, including optical glass and the glass used in cathode-ray tubes (kinescopes). echemi.com Calcium antimonate has been used as a white opacifying pigment in glass since antiquity. mdpi.com It can exist in hexagonal (CaSb₂O₆) or cubic (Ca₂Sb₂O₇) crystalline forms, which, when precipitated within the glass matrix, create an opaque white appearance. mdpi.com Lead antimonate (Pb₂Sb₂O₇) has similarly been used to produce opaque yellow and green shades in glass. mdpi.com The use of these antimonate-based opacifiers is well-documented in archaeological studies of ancient glass beads and mosaics. mdpi.comclist.eu
| Compound | Function | Application |
| Sodium Antimonate (NaSbO₃) | Clarifying Agent | Optical glass, high-grade glass. echemi.com |
| Calcium Antimonate (CaSb₂O₆, Ca₂Sb₂O₇) | White Opacifier/Pigment | Mosaic tesserae, vessels, opus sectile. mdpi.com |
| Lead Antimonate (Pb₂Sb₂O₇) | Yellow/Green Pigment | Glass beads, glazes. mdpi.com |
Gas Sensing Elements Incorporating Antimonate(1-) Compounds
Antimonate(1-) compounds, particularly metal antimonates with a trirutile-type structure, have garnered significant attention in the field of gas sensing due to their unique electrical properties and thermal stability. mdpi.comrsc.org These materials function as semiconductors whose electrical resistance changes upon exposure to different gases, forming the basis of their sensing mechanism. nih.gov The sensitivity and selectivity of these sensors are influenced by factors such as morphology, nanometric particle size, and the specific metal cation incorporated into the antimonate structure. rsc.orgnih.gov
Researchers have explored a variety of metal antimonates for detecting a range of gases. For instance, nanostructured cobalt antimonate (CoSb₂O₆) has demonstrated notable sensitivity to Liquefied Petroleum Gas (LPG) at room temperature. rsc.org Studies have also shown the potential of CoSb₂O₆ for detecting carbon dioxide (CO₂) and oxygen (O₂) at elevated temperatures of around 400°C. rsc.org Similarly, manganese antimonate (MnSb₂O₆) has been investigated for its ability to detect propane (B168953) and carbon monoxide (CO), with its sensitivity increasing with both gas concentration and operating temperature. nih.govresearchgate.net Other antimonates like zinc antimonate (ZnSb₂O₆) and nickel antimonate (NiSb₂O₆) have also shown promise in gas detection applications. mdpi.com
The performance of these gas sensors is intrinsically linked to their material properties. For example, magnesium antimonate (MgSb₂O₆) synthesized as nanorods has shown high sensitivity to CO and propane. mdpi.comnih.gov The synthesis method plays a crucial role; a microwave-assisted wet chemistry process for MgSb₂O₆ resulted in nanoparticles with an average size of approximately 27.63 nm, leading to excellent dynamic response, short response and recovery times, and thermal stability for propane detection. mdpi.comresearchgate.net Iron antimonate (FeSbO₄) with a nanosized particle nature has also been successfully synthesized and applied as an LPG sensor. iaamonline.orgresearchgate.net The porous surface of such materials facilitates the adsorption and diffusion of gas molecules, leading to significant changes in electrical resistance. iaamonline.org
Table 1: Performance of Various Antimonate(1-)-Based Gas Sensors
| Antimonate Compound | Target Gas | Operating Temperature | Key Findings |
|---|---|---|---|
| Cobalt Antimonate (CoSb₂O₆) | LPG | Room Temperature | High sensitivity and stability for up to 60 days. rsc.org |
| Cobalt Antimonate (CoSb₂O₆) | CO₂, O₂ | 400 °C | Investigated for high-temperature gas sensing. rsc.org |
| Manganese Antimonate (MnSb₂O₆) | Propane, CO | 100 - 300 °C | Sensitivity increases with temperature and concentration. nih.govresearchgate.net |
| Magnesium Antimonate (MgSb₂O₆) | Propane | Dynamic | Excellent response and recovery times (~57s and ~18s respectively at 50V). mdpi.comresearchgate.net |
| Iron Antimonate (FeSbO₄) | LPG | Not specified | Average sensor response of 2.2 and 97% reproducibility after one month. iaamonline.orgresearchgate.net |
| Zinc Antimonate (ZnSb₂O₆) | LPG | Not specified | Demonstrated good sensitivity to LPG. mdpi.com |
| Nickel Antimonate (NiSb₂O₆) | Propane | Not specified | Showed excellent response in static propane atmospheres. mdpi.com |
Catalytic Roles of Antimonate(1-) Species
Antimonate(1-) compounds are emerging as versatile materials in various catalytic applications, leveraging their unique electronic and structural properties. ontosight.ai Their roles span across heterogeneous, homogeneous, electro-, and photocatalysis.
Heterogeneous Catalysis with Antimonate(1-) Based Materials
In heterogeneous catalysis, solid antimonate-based materials act as catalysts for reactions involving gas or liquid phase reactants. wikipedia.org These materials, often metal oxides, provide a surface for the adsorption and activation of reactant molecules, thereby increasing the reaction rate. mdpi.com The design of these catalysts focuses on controlling parameters like morphology, surface area, and thermal stability to optimize their performance. mdpi.com
Antimonate-containing mixed metal oxides are particularly noted for their application in partial oxidation and ammoxidation reactions. mdpi.com For example, tin-antimony oxide systems have been studied as oxidation catalysts. acs.org The effectiveness of these catalysts is often attributed to the synergistic effects between the different metal components. The development of nanostructured catalysts, such as those based on iron oxides, further enhances catalytic activity due to their high surface area. mdpi.com Conjugated microporous polymers (CMPs) incorporating basic sites, like pyrrole, have also been developed as high-performance heterogeneous catalysts for reactions such as Knoevenagel condensation. frontiersin.org
Homogeneous Lewis Acid Catalysis by Antimonate(1-) Derivatives
Antimony derivatives, particularly those in the +5 oxidation state, exhibit significant Lewis acidity, making them effective homogeneous catalysts. acs.org This Lewis acidity can be tuned by altering the organic substituents on the antimony center. acs.org These compounds can activate substrates by accepting electron pairs, facilitating a variety of organic transformations. researchgate.net
Research has focused on the application of organoantimony(V) compounds in catalysis. acs.org While the direct catalytic use of many antimony derivatives in organic synthesis is still an area of active research, their potential as Lewis acid catalysts is recognized. acs.orgresearchgate.net Cooperative catalysis, where an N-heterocyclic carbene works in conjunction with a Lewis acid like a titanium(IV) isopropoxide, has been shown to be highly effective in stereoselective annulation reactions. organic-chemistry.org This approach highlights the potential for designing complex catalytic systems where an antimonate(1-) derivative could serve as the Lewis acidic component.
Electrocatalytic Functions of Antimonate(1-) Compounds
Antimonate(1-) compounds have shown significant promise as electrocatalysts, particularly for the oxygen evolution reaction (OER) in acidic media, a critical process for water splitting and clean energy technologies. bohrium.comresearchgate.net The development of cost-effective and stable electrocatalysts is a major research focus, with polymetallic oxides containing antimony showing potential to replace precious metal catalysts like iridium and ruthenium. bohrium.com
Studies have shown that cobalt antimonate (CoSb₂Oₓ) and nickel-cobalt (B8461503) antimonate (NiCoSb₄Oₓ) synthesized on titanium substrates are stable and active OER electrocatalysts in acidic environments. bohrium.com The CoSb₂Oₓ electrocatalyst, in particular, demonstrated excellent electrocatalytic activity and a remarkable lifetime of at least 650 hours at a high current density. bohrium.com Theoretical studies have also identified promising antimonate-based OER electrocatalysts such as Rh-NiSb₂O₆ and Pt-CoSb₂O₆, suggesting their catalytic activities could surpass that of the state-of-the-art IrO₂. researchgate.net The performance of these materials is linked to their ability to facilitate charge transfer and their stability under harsh electrochemical conditions. bohrium.com
Photocatalytic Degradation Processes Involving Antimonate(1-)
Antimonate(1-)-based materials are effective photocatalysts for the degradation of organic pollutants in water. scielo.brresearchgate.net When these semiconductor materials are irradiated with light of sufficient energy, they generate electron-hole pairs that can produce highly reactive radicals, which in turn break down organic molecules. scielo.br
A variety of antimonate compounds have been investigated for their photocatalytic activity. For example, silver-doped sodium antimonate (Ag-NaSbO₃) has been shown to have a reduced band gap, enabling it to absorb visible light and efficiently degrade methylene (B1212753) blue. scielo.br The doping with silver enhances the generation and transfer of electrons and holes, accelerating the photocatalytic reaction. scielo.br Similarly, calcium antimonate (Ca₂Sb₂O₇) has demonstrated the best performance among certain calcium-based antimonate compositions for the degradation of methyl orange. researchgate.net The photocatalytic efficiency of these materials is often correlated with their crystal structure and the mobility of the photo-induced charge carriers. psu.edu Research has also explored the use of antimonate-doped zinc oxide nanoparticles for the degradation of methylene blue under both UV and solar light, with antimony doping enhancing the photocatalytic efficiency. mdpi.com
Table 2: Photocatalytic Activity of Selected Antimonate(1-) Compounds
| Photocatalyst | Target Pollutant | Light Source | Key Findings |
|---|---|---|---|
| Silver-doped Sodium Antimonate (Ag-NaSbO₃) | Methylene Blue | Visible Light | Reduced band gap and enhanced visible light absorption. scielo.br |
| Calcium Antimonate (Ca₂Sb₂O₇) | Methyl Orange | UV Irradiation | Exhibited the best photocatalytic degradation results in its tested group. researchgate.net |
| Barium Antimonate (BaSb₂O₆) | Methylene Blue, Phenol | UV Light | Showed the highest photocatalytic activity among Ca, Sr, and Ba antimonates. psu.edu |
| Antimony-doped Zinc Oxide (ZnO-Sb) | Methylene Blue | UV and Solar Light | Doping with antimony enhanced photocatalytic efficiency. mdpi.com |
| Bismuth Antimonate (BiSbO₄) | Methylene Blue | Not specified | Demonstrated a degradation rate of 70%. researchgate.net |
Antimonate(1-) in Nanomaterials and Coordination Polymer Science
Antimonate(1-) compounds serve as important precursors and components in the synthesis of advanced materials, including nanomaterials and coordination polymers. ontosight.ai The ability to control the size, shape, and composition of these materials at the nanoscale allows for the tuning of their physical and chemical properties for specific applications. cosqc.gov.iq
The synthesis of antimonate-based nanomaterials, such as nanoparticles, nanorods, and other nanostructures, is an active area of research. nih.govnih.govcosqc.gov.iq These nanomaterials exhibit enhanced properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum effects. cosqc.gov.iq For instance, the synthesis of manganese antimonate nanoparticles via a microwave-assisted colloidal method has been reported for gas sensing applications. nih.govresearchgate.net Similarly, lanthanum-manganese binary oxide nanoparticles containing antimony have been developed for the efficient removal of antimony pollutants from water. nih.gov The historical use of calcium antimonate nanocrystals as opacifiers in ancient Egyptian glass further underscores the long-standing relevance of antimonate nanomaterials. amanote.com
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands, resulting in one-, two-, or three-dimensional networks. wikipedia.orglupinepublishers.com While the direct incorporation of the antimonate(1-) anion as a primary building block in extensive coordination polymer frameworks is less common, antimonate compounds can be used in conjunction with other metal centers and organic linkers to create complex structures. ontosight.aimdpi.com The properties of coordination polymers, such as their porosity, luminescence, and magnetism, can be tailored by the choice of the metal, ligand, and synthesis conditions. lupinepublishers.commdpi.comrsc.org The field of nanomaterials science continues to explore the potential of antimonate(1-) and its derivatives in creating novel functional materials. uu.nl
Synthesis of Antimonate(1-) Nanostructures for Advanced Applications
The fabrication of antimony-based nanostructures is a burgeoning field, driven by their unique size- and morphology-dependent properties. Researchers have developed various methods to synthesize these materials, including antimony nanocrystals (Sb NCs), antimony oxide nanostructures, and complex metal antimonate nanocrystals. These nanomaterials show potential in catalysis, energy storage, and optoelectronics. nih.govd-nb.inforesearchgate.net
Several synthesis techniques have been established:
Pulsed Laser Ablation in Liquid (PLAL): This method allows for the continuous preparation of size-controllable colloidal antimony nanocrystals (Sb NCs). nih.gov By ablating a solid antimony target in different solvents, well-dispersed and stable Sb NCs can be produced without the need for additional surfactants. nih.gov This technique is noted for being a fast and scalable production method. nih.gov
Direct Air Oxidation: A facile route for synthesizing antimony trioxide (Sb₂O₃) nanostructures involves the direct air oxidation of bulk antimony metal particles. d-nb.info In one example, single-crystalline orthorhombic Sb₂O₃ nanobelts with unique elliptical cross-sections were created by mixing antimony powder with polyvinylpyrrolidone (B124986) (PVP) in a solution of ethylenediamine (B42938) and deionized water. d-nb.info
Solution Combustion Synthesis: This facile method has been used to create complex metal antimonate nanocrystals. For instance, trirutile N-doped nanocrystalline zinc antimonate (ZnSb₂O₆) was synthesized for the first time using a solution combustion method with varying oxidant-to-fuel ratios. researchgate.net
Hydrothermal/Solvothermal Synthesis: High-temperature solvothermal routes are also employed to create colloidal Sb NCs. nih.gov Historically, evidence suggests ancient Egyptian glassmakers synthesized calcium antimonate (Ca₂Sb₂O₇) nano-crystals, likely by heating mixtures of antimony oxides with calcium carbonate at temperatures between 1000 and 1100°C, which were then added to glass as an opacifier. upmc.fr
These varied synthesis routes allow for the tailoring of nanostructure properties for specific advanced applications. nih.govd-nb.info
Table 1: Synthesis Methods for Antimony-Based Nanostructures
| Synthesis Method | Resulting Nanostructure | Precursors/Environment | Key Features | Source(s) |
| Pulsed Laser Ablation in Liquid (PLAL) | Colloidal Antimony Nanocrystals (Sb NCs) | Solid Sb target in various solvents (e.g., DMF) | Fast, continuous, scalable, produces stable and well-dispersed NCs. | nih.gov |
| Direct Air Oxidation | Antimony Trioxide (Sb₂O₃) Nanobelts | Sb powder, Polyvinylpyrrolidone (PVP), Ethylenediamine, DIW | Creates single-crystalline nanobelts with elliptical cross-sections. | d-nb.info |
| Solution Combustion | Zinc Antimonate (ZnSb₂O₆) Nanocrystals | Not specified | Facile method for producing complex metal antimonate nanostructures. | researchgate.net |
| High-Temperature Synthesis | Calcium Antimonate (Ca₂Sb₂O₇) | Antimony oxides (Sb₂O₃ or Sb₂O₅), Calcium Carbonate | Ancient method for producing opacifiers for glass. | upmc.fr |
Metal-Organic Frameworks (MOFs) and Coordination Polymers with Antimonate(1-) Linkers
Coordination polymers are materials formed by linking metal ions with organic ligands, creating one-, two-, or three-dimensional structures. lupinepublishers.comrsc.org Metal-Organic Frameworks (MOFs) are a prominent class of these materials, known for their exceptionally high porosity and tunable structures. lupinepublishers.com While direct synthesis of MOFs using antimonate(1-) as a primary structural linker is not widely documented, significant research has focused on designing MOFs that can selectively interact with and capture antimonate anions. This is a critical application for environmental remediation, as antimony is a growing water contaminant. nih.govacs.org
Zirconium-based and Iron-based MOFs have shown particular promise for the removal of both antimonite (Sb(III)) and antimonate (Sb(V)) from aqueous solutions. acs.orgsciengine.com
Zirconium-Based MOFs: Several Zr-MOFs, including the UiO-66 series and NU-1000, have been screened for their ability to adsorb antimony species. acs.org The mechanism often involves anion exchange with Zr-bound hydroxide (B78521) groups within the MOF structure. acs.org Functionalizing the organic linkers, for example with amino groups (-NH₂) in UiO-66-NH₂, can enhance adsorption through Lewis acid-base interactions with the antimony oxyanions. acs.org Among those tested, NU-1000 exhibited exceptionally high adsorption capacities for both Sb(III) and Sb(V). acs.org In another application, an electrochemical filtration system was developed using a carbon nanotube membrane functionalized with the Zr-MOF UiO-66. nih.gov This system not only adsorbs antimonate but also facilitates the in-situ oxidation of the more toxic antimonite (Sb(III)) to the less harmful antimonate (Sb(V)) before its capture. nih.gov
Iron-Based MOFs: A study of five different Fe-based MOFs found that MIL-101(Fe) had the best adsorption capacities for both antimonite and antimonate, outperforming many previously reported adsorbents. sciengine.com The research highlighted that the pore and channel size of the MOF is a critical factor, as steric hindrance can affect the uptake of the antimony species. sciengine.com
This research demonstrates the sophisticated application of coordination polymer chemistry to create materials tailored for specific interactions with the antimonate(1-) anion.
Table 2: Performance of Select Metal-Organic Frameworks for Antimonate(V) Removal
| MOF Name | MOF Type | Max. Adsorption Capacity for Sb(V) (mg/g) | Key Findings | Source(s) |
| NU-1000 | Zirconium-based | 287.88 | Fast adsorption kinetics and very high removal capacity. | acs.org |
| MIL-101(Fe) | Iron-based | 472.8 | Highest capacity among tested Fe-MOFs; performance linked to framework structure. | sciengine.com |
| UiO-66(Zr) | Zirconium-based | Not specified | Used in a nanohybrid filter to oxidize Sb(III) to Sb(V) and then adsorb it. | nih.gov |
| UiO-66-NH₂ | Zirconium-based | Not specified | -NH₂ groups enhance removal via Lewis acid-base interactions. | acs.org |
Specialized Material Science Applications of Antimonate(1-) (e.g., Propellants, Detonators)
Specific antimony compounds, though not always simple antimonate(1-) salts, are crucial components in certain high-performance energetic materials due to their ability to modify combustion characteristics and sensitivity.
Detonators: Antimony trisulfide (Sb₂S₃) is a common ingredient in the primary explosive formulations used in detonators and primers. dtic.mil It is often included in "stab mixes," which are designed to be highly sensitive to impact and friction. dtic.mil In these mixtures, antimony trisulfide acts as a pyrotechnic fuel and provides extra energy output upon initiation. dtic.mil It also serves as an abrasive, which increases the friction sensitivity of the mix, ensuring reliable initiation of the explosive train. dtic.mil For example, the NOL-130 formulation contains antimony trisulfide alongside lead azide, lead styphnate, and tetrazene. dtic.mil
Propellants: In the field of solid rocket propulsion, certain antimony compounds can be used as burning rate suppressants, also known as coolants. polimi.it These additives are incorporated in small quantities into propellant formulations to achieve a stable burning rate and a low-pressure exponent. polimi.it An example of such a compound is triphenyl antimony. polimi.it These suppressants are thought to act in both the condensed and gas phases of combustion to slow down the reaction rate. polimi.it
The inclusion of these specialized antimony compounds is a key strategy for fine-tuning the performance and safety characteristics of explosive and propellant systems.
Table 3: Antimony Compounds in Specialized Material Science Applications
| Compound | Application | Function | Source(s) |
| Antimony Trisulfide (Sb₂S₃) | Detonators / Primers | Fuel / Abrasive (increases friction sensitivity) | dtic.milgoogle.com |
| Triphenyl Antimony | Solid Propellants | Burning Rate Suppressant (Coolant) | polimi.it |
Environmental Geochemistry and Biogeochemical Cycling of Antimonate 1
Sorption and Desorption Dynamics of Antimonate(1-) in Environmental Matrices
Sorption processes are critical in controlling the concentration of antimonate(1-) in soil and aquatic environments. The retention and release of this oxyanion are significantly influenced by its interaction with mineral surfaces and organic matter.
Metal (hydr)oxides are abundant in soils and sediments and exhibit a high affinity for antimonate(1-), playing a crucial role in its immobilization.
Iron (Hydr)oxides: Minerals such as ferrihydrite and goethite are primary sorbents for antimonate(1-). acs.orgacs.org The sorption mechanism involves the formation of inner-sphere surface complexes, where the antimonate (B1203111) anion directly binds to the iron (hydr)oxide surface. acs.org Studies using extended X-ray absorption fine structure (EXAFS) spectroscopy have shown that Sb(V) can adsorb to ferrihydrite and goethite by forming inner-sphere complexes. nih.gov Furthermore, under certain conditions, antimonate(1-) can become incorporated into the crystal structure of these iron minerals. This can occur during the Fe(II)-catalyzed recrystallization of goethite, where Sb(V) substitutes for Fe(III) in the mineral lattice. acs.org This incorporation provides a more permanent sequestration mechanism compared to surface adsorption. The presence of Sb(V) can also influence the transformation pathways of ferrihydrite, favoring the formation of goethite and, at high concentrations, feroxyhyte. acs.orgcabidigitallibrary.org The sorption of antimonate(1-) on goethite is pH-dependent, with maximum adsorption occurring below pH 7. acs.org
Manganese (Hydr)oxides: Manganese oxides, such as birnessite and manganite, also strongly interact with antimonate(1-). acs.orgresearchgate.net These minerals not only adsorb Sb(V) but can also play a role in the oxidation of the more mobile and toxic antimonite (Sb(III)) to antimonate(1-). researchgate.netmdpi.com The interaction of antimonate(1-) with birnessite can lead to its incorporation into secondary manganese oxide phases during Mn(II)-induced transformations. acs.org This process involves the heterovalent substitution of Sb(V) for Mn(III) within the mineral structure, effectively sequestering the antimony. acs.org The adsorption of Sb(V) onto manganese oxides can involve the formation of inner-sphere complexes. nih.gov
Zirconium Oxides: Zirconium-based materials, including zirconium oxides, have demonstrated a high capacity for adsorbing both antimonite and antimonate(1-). acs.org Zirconium oxide-carbon nanofibers have shown maximum adsorption capacities of 57.17 mg/g for Sb(V). acs.org The mechanism involves an ion-exchange reaction and the formation of an ionic bond between Zr–O and Sb(V). acs.org Zirconium-based metal-organic frameworks (Zr-MOFs) are also effective, with Zr-bound hydroxides facilitating the removal of antimonate(1-) through anion exchange. acs.org
| Mineral Sorbent | Antimony Species | Adsorption Mechanism(s) | Key Findings |
| Goethite (α-FeOOH) | Antimonate(1-) (Sb(V)) | Inner-sphere complexation; Structural incorporation via recrystallization | Strong adsorption below pH 7; Sb(V) can substitute for Fe(III) in the goethite structure. acs.orgacs.org |
| Ferrihydrite | Antimonate(1-) (Sb(V)) | Inner-sphere complexation; Incorporation during transformation | High adsorption capacity; Sb(V) presence influences transformation to goethite and feroxyhyte. acs.orgnih.gov |
| Birnessite (δ-MnO₂) | Antimonate(1-) (Sb(V)) | Adsorption; Incorporation into secondary minerals | Sb(V) can be incorporated into manganite and hausmannite during Mn(II)-induced transformation. acs.org |
| Zirconium Oxide (ZrO₂) | Antimonate(1-) (Sb(V)) | Ion-exchange; Ionic bond formation | High adsorption capacity demonstrated by ZrO₂-modified materials. acs.org |
| Zirconium-MOFs | Antimonate(1-) (Sb(V)) | Anion exchange | Zr-bound hydroxides are key active sites for Sb(V) removal. acs.org |
Natural organic matter (NOM), particularly humic substances, significantly influences the fate of antimonate(1-) in the environment. Humic and fulvic acids can form stable complexes with antimony species, affecting their mobility. nih.gov Studies have shown that both Sb(V) and Sb(III) form 1:1 complexes with humic and fulvic acids at neutral pH. nih.gov
The interaction of antimonate(1-) with organic matter is complex. Humic acid can coat the surfaces of minerals like ferrihydrite, which reduces the number of available reactive sites for Sb(V) adsorption. mdpi.com However, this coating can also decrease the desorption of already bound antimonate(1-), enhancing its long-term retention. mdpi.com The binding of antimony to humic substances is pH-dependent, with chemical modeling suggesting the involvement of phenolic and carboxylic functional groups in forming complexes. nih.gov In organic-rich environments, a significant portion of total antimony may be bound to this organic fraction, thereby controlling its sequestration.
Redox Transformation Pathways of Antimonate(1-) in Natural Systems
The speciation of antimony, primarily between the trivalent (antimonite, Sb(III)) and pentavalent (antimonate, Sb(V)) states, is a critical determinant of its environmental behavior. Redox transformations, both abiotic and biotic, drive the cycling between these two forms.
Abiotic redox reactions involving minerals and other chemical species are significant pathways for antimonate(1-) transformation.
Reduction: Under reducing conditions, antimonate(1-) can be abiotically reduced to antimonite. Fe(II)-bearing minerals are key reductants in this process. Green rust, a mixed Fe(II)-Fe(III) hydroxide (B78521), has been shown to effectively reduce Sb(V) to Sb(III) while also adsorbing it. nih.gov Other Fe(II)-containing minerals such as siderite, magnetite, and mackinawite can also facilitate this reduction. researchgate.netnih.gov This process is important in anoxic environments like saturated soils and sediments.
| Redox Process | Reactant | Product | Key Environmental Minerals/Conditions |
| Abiotic Reduction | Antimonate(1-) (Sb(V)) | Antimonite (Sb(III)) | Green rust, Magnetite, Siderite, Mackinawite (Anoxic/Reducing conditions) nih.govresearchgate.net |
| Abiotic Oxidation | Antimonite (Sb(III)) | Antimonate(1-) (Sb(V)) | Manganese (hydr)oxides (e.g., Manganite) (Oxic/Suboxic conditions) researchgate.netnih.gov |
Microorganisms play a pivotal role in the biogeochemical cycling of antimony. Certain bacteria can utilize antimonate(1-) as a terminal electron acceptor during anaerobic respiration, a process known as dissimilatory antimonate reduction. acs.org This biological process reduces Sb(V) to Sb(III).
Several bacterial genera have been identified as capable of this process, including Geobacter and Shewanella. nih.govresearchgate.netfrontiersin.org For instance, Geobacter sp. SVR can couple the oxidation of acetate (B1210297) to the reduction of antimonate(1-), leading to the precipitation of antimony trioxide (Sb₂O₃) microcrystals. researchgate.net This microbial activity can either immobilize antimony by forming insoluble Sb(III) minerals or mobilize it if the resulting Sb(III) is more soluble under the prevailing environmental conditions. nih.gov The transition to reducing conditions in soils can initially lead to Sb immobilization as Sb(V) is converted to the more strongly sorbing Sb(III). However, prolonged reducing conditions can lead to the reductive dissolution of iron (hydr)oxide sorbents, releasing the bound Sb(III) into the solution. nih.gov Other microorganisms, such as Hydrogenophaga and Azospirillum, have also been implicated in coupling hydrogen oxidation to antimonate reduction. nih.gov
The speciation and, consequently, the mobility of antimonate(1-) are highly sensitive to environmental conditions, most notably pH and redox potential (Eh).
Redox Potential (Eh): The redox state of the environment is the primary factor controlling whether antimony exists as Sb(V) or Sb(III). Antimonate(1-) is the thermodynamically favored species under oxidizing (aerobic) conditions. nih.gov As conditions become more reducing (anoxic), such as in waterlogged soils or sediments, Sb(III) becomes the dominant form. nih.gov
Transport and Mobility of Antimonate(1-) in Aquatic and Terrestrial Environments
The migration and fate of antimonate(1-), the pentavalent form of antimony [Sb(V)], in the environment are governed by a complex interplay of physical and chemical processes. Its transport and mobility differ significantly between aquatic and terrestrial systems, primarily dictated by its speciation and interaction with solid phases. rsc.org
Dissolved and Particulate Phase Transport
In aquatic environments, antimonate(1-) primarily exists as the dissolved species Sb(OH)₆⁻ in oxic waters across a wide pH spectrum. geoscienceworld.orgrsc.org Its transport is therefore largely governed by the movement of the water body itself (advection and dispersion). However, the mobility of dissolved antimonate(1-) can be significantly attenuated by its interaction with suspended particulate matter. Oxyhydroxides of iron (Fe), manganese (Mn), and aluminum (Al) are key natural sequestrating agents for antimony. nih.gov Antimonate(1-) can adsorb onto the surfaces of these mineral particles, effectively transferring from the dissolved phase to the particulate phase. This process reduces its mobility in the water column and can lead to its accumulation in bottom sediments. nih.gov The transport of antimony is therefore a dual process involving both the movement of dissolved species and the transport of antimony-laden suspended particles. researchgate.net
In terrestrial environments, the mobility of antimonate(1-) in soils is largely controlled by adsorption-desorption processes. nih.gov The movement of antimonate(1-) through the soil profile is primarily through the aqueous phase of soil water. However, its strong affinity for soil components, particularly Fe/Mn oxyhydroxides and clay minerals, means that a significant fraction is retained in the solid phase, limiting its downward percolation and potential to contaminate groundwater. rsc.orgrsc.org The fraction of mobile antimony in contaminated soils can be quite low, often ranging from 0.06% to 0.59%. researchgate.net The transport of antimonate(1-) in soils is therefore often kinetically controlled and largely irreversible, leading to its accumulation in the upper soil horizons. nih.gov
Hydrogeochemical Factors Influencing Antimonate(1-) Mobility
Several hydrogeochemical factors critically influence the speciation, solubility, and sorption of antimonate(1-), thereby controlling its mobility in the environment.
pH: The pH of the surrounding water or soil is a master variable. Antimonate(1-) adsorption onto minerals like gibbsite and goethite generally decreases as the pH increases. researchgate.net This is because the surface charge of many common mineral adsorbents becomes more negative with increasing pH, leading to increased electrostatic repulsion of the Sb(OH)₆⁻ anion. Conversely, in acidic conditions (pH < 6), retention can be irreversible, suggesting the formation of stronger, inner-sphere surface complexes. researchgate.net
Redox Potential (Eh): The redox state of the environment determines the oxidation state of antimony. Antimonate(1-) [Sb(V)] is the predominant form in oxic environments. geoscienceworld.orgrsc.org Under reducing (anoxic) conditions, Sb(V) can be reduced to the less mobile antimonite [Sb(III)], which has a higher affinity for sorption onto mineral surfaces. nih.gov This microbial-mediated reduction is a key process for immobilizing antimony. nih.gov
Presence of Other Ions: The mobility of antimonate(1-) can be affected by the presence of competing anions. Phosphate (PO₄³⁻), for instance, can significantly decrease the adsorption of antimonate(1-) onto mineral surfaces because it competes for the same sorption sites. researchgate.netnih.gov Sulfate (SO₄²⁻) can also compete with antimonate(1-), particularly in acidic systems. researchgate.net
Dissolved Organic Matter (DOM): Dissolved organic matter can form complexes with antimonate(1-), which can either increase or decrease its mobility. Complexation with DOM has been shown to increase Sb mobility in soil solutions by keeping it in the dissolved phase. rsc.org However, DOM can also enhance Sb sorption by creating new binding sites on mineral surfaces.
| Hydrogeochemical Factor | Effect on Antimonate(1-) Mobility | Underlying Mechanism |
|---|---|---|
| Increasing pH | Increases Mobility | Mineral surfaces become more negatively charged, increasing electrostatic repulsion of Sb(OH)₆⁻. researchgate.net |
| Reducing Redox Conditions | Decreases Mobility | Reduction of Sb(V) to the more strongly adsorbing Sb(III). nih.gov |
| Presence of Phosphate (PO₄³⁻) | Increases Mobility | Competition for adsorption sites on mineral surfaces. researchgate.netnih.gov |
| Presence of Sulfate (SO₄²⁻) | Increases Mobility (especially at low pH) | Competition for adsorption sites on mineral surfaces. researchgate.net |
| Dissolved Organic Matter (DOM) | Variable (Can Increase or Decrease) | Forms soluble complexes, increasing mobility, or co-precipitates, decreasing mobility. rsc.org |
Remediation Strategies for Antimonate(1-) Contamination
Given the potential environmental risks associated with antimony contamination, various remediation technologies have been developed to remove antimonate(1-) from water and soil. nih.govnih.gov These strategies primarily focus on immobilizing the contaminant or removing it from the affected medium.
Adsorption and Ion Exchange Technologies for Antimonate(1-) Removal
Adsorption is one of the most widely used and effective techniques for removing antimony from aqueous solutions due to its simplicity, high efficiency, and operational ease. nih.goviaees.org This method involves the accumulation of antimonate(1-) ions onto the surface of a solid adsorbent material.
A variety of adsorbents have been investigated for antimonate(1-) removal:
Iron and Manganese-Based Adsorbents: (Oxy)hydroxides of iron and manganese are considered among the most promising materials for field applications. nih.govnih.gov Materials such as goethite, ferrihydrite, and Fe-Mn binary oxides show a high affinity for antimonate(1-). researchgate.netnih.gov An alumina-supported Fe-Mn binary oxide, for example, has proven effective in immobilizing antimony in both surface water and field soil. nih.gov
Aluminum-Based Adsorbents: Activated alumina (B75360) is a conventional adsorbent that has been shown to effectively remove antimonate(1-), with a maximal adsorption capacity of 74.1 µM/g at an optimized pH of 4.3. researchgate.net
Layered Double Hydroxides (LDHs): Magnesium-aluminum layered double hydroxides have demonstrated the ability to remove antimonate(1-) from solution through an anion exchange mechanism, where the Sb(OH)₆⁻ ion is intercalated into the interlayer of the LDH structure. nih.gov
Mineral Adsorbents: Naturally occurring minerals like brucite and hydromagnesite (B1172092) have also been shown to be efficient adsorbents for antimony. nih.gov
Ion exchange is another established technology for antimonate(1-) removal. nih.govnih.gov This process involves the exchange of antimonate(1-) anions in the contaminated water with ions from a solid resin. Strong base anion exchange resins in the hydroxyl form are particularly effective for removing antimony from less acidic or basic solutions. google.com These resins typically contain quaternary ammonium (B1175870) functional groups that readily exchange their hydroxyl ions for antimonate(1-) ions in the solution. google.com The process can be reversed by regenerating the resin, which allows for the recovery of a concentrated antimony solution and the reuse of the resin. google.com
| Adsorbent/Technology | Removal Mechanism | Key Research Finding | Reference |
|---|---|---|---|
| Fe-Mn Binary Oxides | Adsorption / Surface Complexation | Effectively immobilizes Sb in both water and soil by transforming it into more stable fractions. | nih.gov |
| Activated Alumina | Adsorption / Surface Complexation | Demonstrates high adsorption capacity, particularly under acidic conditions (pH 4.3). | researchgate.net |
| Mg-Al Layered Double Hydroxide | Anion Exchange | Removes Sb(OH)₆⁻ by intercalating it into the LDH interlayer, forming a brandholzite-like structure. | nih.gov |
| Brucite | Adsorption | Shows a high experimental maximum adsorption capacity of 27.6 mg g⁻¹. | nih.gov |
| Strong Base Anion Exchange Resin | Ion Exchange | Highly effective for removing antimony from less acidic or basic solutions via exchange with hydroxyl ions. | google.com |
Bioremediation Approaches for Antimonate(1-) Contaminated Sites
Bioremediation utilizes biological processes, primarily involving microorganisms and plants, to remove or transform contaminants into less toxic forms. iaees.orgtuc.gr These approaches are considered environmentally friendly and potentially cost-effective.
Microbial Remediation: A key microbial process in the biogeochemical cycling of antimony is the reduction of the more mobile antimonate(1-) [Sb(V)] to the less mobile and less toxic antimonite [Sb(III)]. nih.govnih.gov Certain bacteria can use Sb(V) as a terminal electron acceptor for anaerobic respiration, coupling its reduction to the oxidation of an electron donor. acs.org For instance, research has identified that bacteria such as Azospirillum and Hydrogenophaga can couple the oxidation of molecular hydrogen (H₂) to the reduction of antimonate(1-). nih.gov This dissimilatory antimonate reduction can lead to the precipitation of Sb(III) as antimony trioxide, effectively immobilizing the contaminant. acs.org Other bacteria can use organic substrates like acetate and lactate (B86563) for this process. nih.gov Furthermore, some microbes can oxidize the more toxic Sb(III) to the less toxic Sb(V), which can be beneficial in certain remediation scenarios. nih.govnih.gov
Phytoremediation: This approach uses plants to remove, stabilize, or degrade contaminants in soil and water. iaees.orgmdpi.com While antimony is not an essential element for plants, some species have shown the ability to take up and accumulate it from the soil. researchgate.net For example, the fern Pteris vittata has been studied for its potential in phytoremediation of antimony-contaminated soils. nih.govnih.gov The application of organic fertilizers can enhance the growth of such plants and promote the activity of beneficial rhizosphere microorganisms, which can increase the oxidation of Sb(III) to Sb(V) and facilitate its uptake and accumulation in the plant's roots. nih.gov
Mechanistic Studies in Antimonate 1 Reactivity and Transformations
Molecular-Level Insights into Antimonate(1-) Reaction Pathways
Understanding the fundamental reaction pathways of antimonate(1-) at the molecular level is key to controlling its chemical transformations. This involves examining the electronic and structural changes that occur during reactions initiated by light, electron transfer, or ligand substitution.
The photochemistry of antimony compounds, particularly organometallic porphyrin complexes, provides significant insights into the light-induced reactivity of the antimony center. These complexes serve as valuable models for understanding potential photochemical pathways involving antimonate(1-)-related species.
Visible light irradiation of antimony(III) porphyrin complexes can induce a photooxidation to the corresponding dihydroxoantimony(V) porphyrins. uni-regensburg.de This process represents a key photochemical pathway to achieve the Sb(V) oxidation state found in antimonate(1-). The mechanism is understood to proceed through a reactive, metal-centered sp excited state. uni-regensburg.de In the absence of external electron acceptors, this can lead to a photoinduced disproportionation reaction, yielding Sb(V) porphyrin, free-base porphyrin, and metallic antimony. uni-regensburg.de
The photoredox chemistry has also been explored for inorganic antimony complexes. Ligand-to-metal charge transfer (LMCT) excitation of the hexachloroantimonate(V) complex, [SbCl₆]⁻, induces the reduction of Sb(V), generating [SbCl₆]³⁻ and chlorine. capes.gov.br Conversely, excitation of the antimony(III) complex [SbCl₆]³⁻ in the presence of oxygen leads to its photooxidation to [SbCl₆]⁻. capes.gov.br These studies highlight the general tendency of antimony complexes to undergo photochemically induced single electron transfer (SET) processes that generate highly reactive, open-shell Sb(IV) intermediates. rsc.org
Antimony(V) porphyrin derivatives have been synthesized and their photochemical properties studied, particularly their behavior on anionic clay surfaces. nih.govacs.org The complexation with clay was found to increase the fluorescence quantum yields and alter the fluorescence lifetimes of the Sb(V) porphyrins. nih.govacs.org These effects are attributed to changes in the potential energy curves of the porphyrin's ground and excited states, influenced by hydrophobic and electrostatic interactions with the clay surface. nih.govacs.org
Electron transfer is a fundamental process in the redox chemistry of antimony. Kinetic studies provide critical data on the rates and mechanisms of these reactions. While kinetic data for the standalone antimonate(1-) ion are often inferred from broader systems, studies on related organometallic complexes provide quantitative insights.
In organometallic systems, electron transfer kinetics can be extremely rapid. For instance, the reductive quenching of photoexcited antimony porphyrins by halide donors in acetonitrile (B52724) solution occurs on a picosecond timescale. rsc.org The electron transfer rate constants for this process have been measured to be as high as 10¹⁰ s⁻¹. rsc.org In antimony(V) porphyrin-fullerene (C₆₀) conjugates, energy transfer from the porphyrin to the C₆₀ unit is the dominant process, though the potential involvement of an intermediate charge-separated state arising from electron transfer has been considered. acs.org
In aqueous systems relevant to the antimonate(1-) ion, [Sb(OH)₆]⁻, electron transfer processes are critical in environmental and treatment contexts. The oxidation of Sb(III) to Sb(V) on the surface of manganese oxides like birnessite is known to be a rapid process, driven by a fast rate of electron transfer from the adsorbed Sb(III) to the mineral surface. nih.gov Similarly, the enhanced removal of Sb(V) from water by coagulation with Fe(II) salts has been attributed to a potential mechanism involving gradual electron transfer from the oxidized Fe(II) to the Sb(V) species, which would reduce it. mdpi.com The oxidation of catechol by hexahydroxoantimonic acid has also been a subject of kinetic studies focusing on solvent effects on electron transfer processes. cdnsciencepub.com
Electrochemical studies of antimony(V) complexes with tridentate ligands show that their oxidation occurs irreversibly, involving the transfer of approximately 1.6 electrons and leading to the formation of unstable radical cations, demonstrating that the Sb(V) center can be further oxidized via electron transfer. researchgate.net
The antimonate(1-) ion, formally hexahydroxoantimonate(V) or [Sb(OH)₆]⁻, possesses an octahedral coordination geometry, a result of the large atomic radius of the antimony atom which can accommodate six ligands. rsc.orgunige.ch The dynamics of this coordination sphere, particularly the exchange of its hydroxide (B78521) ligands for other species, is a defining feature of its reactivity.
Ligand exchange is a primary mechanism for the interaction of antimonate(1-) with other chemical entities, especially mineral surfaces in aqueous environments. semanticscholar.orgtennessee.edu The process involves the displacement of one or more hydroxide ligands by functional groups on a surface, leading to the formation of stable inner-sphere surface complexes. tennessee.edu This type of reaction is distinct from outer-sphere complexation, where the ion retains its coordination shell and interacts electrostatically with a charged surface.
Studies on the adsorption of antimonate (B1203111) on minerals like gibbsite (an aluminum hydroxide) show that ligand exchange mechanisms are predominant, especially in acidic conditions. semanticscholar.orgtennessee.edu The formation of inner-sphere complexes is also supported by research on Sb(V) complexation with dissolved organic matter, where it forms stable complexes with poly-carboxylic and hydroxy-carboxylic acids. researchgate.net X-ray absorption spectroscopy (XAS) confirms that in these complexes, the Sb(V) atom maintains a distorted octahedral geometry, with the organic ligands forming five- or six-membered bidentate chelate rings. researchgate.net This implies that two hydroxide ligands from the original [Sb(OH)₆]⁻ structure are exchanged for two functional groups from the organic molecule.
The general principles of ligand substitution can be described by dissociative or associative mechanisms, and modern techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to probe these solution-phase kinetics. solubilityofthings.comnih.gov While specific kinetic parameters for ligand exchange on antimonate(1-) are not widely reported, the observed formation of inner-sphere complexes across various systems confirms that this pathway is a central aspect of its coordination dynamics.
Interfacial Reaction Mechanisms of Antimonate(1-) on Material Surfaces
The interaction of antimonate(1-) with solid surfaces is of paramount importance in geochemistry, environmental remediation, and materials science. The mechanisms of these interfacial reactions dictate the mobility and fate of antimony in natural systems. Research consistently shows that antimonate(1-), or Sb(V), adsorbs onto a variety of mineral surfaces, primarily through the formation of surface complexes.
The dominant mechanisms are pH-dependent and involve both outer-sphere electrostatic interactions and inner-sphere ligand exchange reactions. semanticscholar.orgnih.gov
Outer-sphere complexation: At higher pH, where both the antimonate anion and many mineral surfaces are negatively charged, adsorption is weaker and often involves electrostatic interactions where the [Sb(OH)₆]⁻ ion does not directly bond to the surface. semanticscholar.org
Inner-sphere complexation: At lower to neutral pH, antimonate readily forms strong, inner-sphere complexes by directly bonding to the metal centers (e.g., Fe, Al, Mn) of the mineral. semanticscholar.orgtennessee.edunih.gov This process is a form of ligand exchange, where one or more surface hydroxyl groups displace hydroxide ions from the antimonate coordination sphere.
Spectroscopic and computational studies have provided detailed molecular-level descriptions of these surface complexes on various materials.
| Material | Surface Complex Type(s) | Method(s) of Identification | Research Finding |
| Goethite (α-FeOOH) | Inner-sphere: Mononuclear bidentate edge-sharing (2E) and binuclear bidentate corner-sharing (2C). nih.gov | EXAFS, DFT nih.gov | The bonding environment strength is stronger in the 2E complex than the 2C complex. nih.gov |
| Ferrihydrite | Inner-sphere: Mononuclear bidentate edge-sharing (2E) and binuclear bidentate corner-sharing (2C). nih.gov | EXAFS, DFT nih.gov | Adsorption on ferrihydrite leads to less isotopic fractionation of antimony compared to goethite, which is attributed to longer Sb-Fe atomic distances. nih.gov |
| Hematite (α-Fe₂O₃) | Inner-sphere (monodentate and bidentate) and outer-sphere complexes. semanticscholar.orgacs.org | ATR-FTIR, EXAFS, DFT semanticscholar.orgacs.org | Adsorption mechanism is facet-dependent; corner-sharing complexes are preferred on the {001} facet and facilitate the precipitation of NaSb(OH)₆ at lower concentrations than on other facets. acs.org |
| Gibbsite (Al(OH)₃) | Inner-sphere and outer-sphere complexes. semanticscholar.org | Macroscopic studies, Surface Complexation Modeling semanticscholar.org | Inner-sphere complexation (ligand exchange) is favored in acidic conditions (pH < 6), while outer-sphere mechanisms are more significant in alkaline conditions (pH > 7). semanticscholar.org |
| Birnessite (δ-MnO₂) | Inner-sphere corner-sharing complexes. nih.gov | Batch experiments, Spectroscopy nih.gov | Sb(V) adsorbs at the edge sites of the mineral by replacing a surface hydroxyl group. nih.gov |
| Kaolinite (B1170537) | Inner-sphere: Bidentate on Al- and Mg- sites; monodentate on Al-sites. researchgate.net | DFT researchgate.net | The Sb-Al bidentate complex is the most stable and favorable surface species formed on kaolinite edges. researchgate.net |
| Fe-Mn Binary Oxide | Adsorption onto iron oxide sites. researchgate.net | Batch experiments researchgate.net | In these composite materials, the manganese oxide component serves to oxidize Sb(III) to Sb(V), while the iron oxide component is primarily responsible for adsorbing the resulting antimonate. researchgate.net |
Isotopic Fractionation Studies of Antimony in Antimonate 1 Systems
Application of Stable Antimony Isotope Analysis in Geochemical Tracing
The analysis of stable antimony isotopes has emerged as a robust method for tracing the sources, transport, and fate of antimony in various geochemical settings. researchgate.netresearchgate.net Antimonate(1-), being a common species in oxic waters, carries an isotopic signature that can reflect its origin and the processes it has undergone. goldschmidt.infoillinois.edu
Geochemical tracing using Sb isotopes relies on the principle that different sources of antimony, both natural and anthropogenic, often exhibit distinct isotopic compositions. researchgate.net For instance, studies have reported differences between the δ¹²³Sb values of natural sources and those from anthropogenic activities like mining and smelting. researchgate.netresearchgate.net By measuring the δ¹²³Sb of antimonate(1-) in water bodies or soils, it is possible to trace pollution pathways and quantify contributions from different sources. researchgate.netnih.gov
The isotopic composition of antimonate(1-) in a given system is influenced by several processes. Mixing between two or more sources with different isotopic signatures will result in a value intermediate to the end-members. Furthermore, processes such as adsorption onto mineral surfaces, particularly iron and manganese oxyhydroxides, can cause isotopic fractionation, further altering the isotopic composition of dissolved antimonate(1-). nih.govresearchgate.net For example, the lighter isotope of antimony has been observed to preferentially adsorb onto ferrihydrite, which leaves the remaining dissolved antimonate(1-) isotopically heavier. researchgate.net This allows researchers to track not only the source of the antimony but also its interactions with sediments and soil particles during transport. nih.gov Stable isotope analysis has been successfully applied to trace antimony contamination in river systems affected by historical mining and in soil profiles to distinguish between atmospheric deposition and weathering inputs. researchgate.netnih.gov
Table 1: Reported Antimony Isotopic Compositions (δ¹²³Sb) in Various Materials
This interactive table summarizes the range of δ¹²³Sb values observed in different environmental, geological, and anthropogenic materials, which can serve as sources for aqueous antimonate(1-).
| Sample Type | δ¹²³Sb Range (‰) | Key Findings |
| Seawater | +0.4 to +0.8 | Seawater exhibits a relatively restricted and isotopically heavy signature. hawaii.edu |
| River Waters | -0.06 to +0.83 | Isotopic composition can trace mining pollution and other anthropogenic inputs. researchgate.netresearchgate.net |
| Hydrothermal Sulfides | -8.9 to +9.1 | Shows a very wide range, reflecting source mixing and redox processes. hawaii.edu |
| Stibnite (Sb₂S₃) | -0.8 to +0.9 | A primary ore mineral of antimony, its composition varies between different deposits. researchgate.netresearchgate.net |
| Soil Profiles | -0.2 to +0.5 | Used to differentiate between atmospheric deposition and rock weathering sources. nih.gov |
Isotope Effects Associated with Antimonate(1-) Redox Reactions and Transformations
Redox (oxidation-reduction) reactions are fundamental to the geochemical cycling of antimony, controlling its speciation between the more mobile and less toxic antimonate(1-) [Sb(V)] and the less mobile, more toxic antimonite [Sb(III)]. goldschmidt.infoillinois.edu These transformations are accompanied by significant kinetic isotope effects, where the reaction rate differs for the light (¹²¹Sb) and heavy (¹²³Sb) isotopes. libretexts.org This leads to a distinct isotopic fractionation between the reactant and the product. acs.orggoldschmidt.info
The reduction of antimonate(1-) to antimonite is a key process in anoxic environments. Experimental studies have consistently shown that this reaction preferentially incorporates the lighter ¹²¹Sb isotope into the reduced product, Sb(III). hawaii.edu This leaves the remaining, unreacted antimonate(1-) reservoir enriched in the heavier ¹²³Sb isotope. hawaii.edu The magnitude of this fractionation, expressed as an enrichment factor (ε), varies depending on the reducing agent and environmental conditions. For example, reduction of Sb(V) by sulfide (B99878) (S²⁻) has been shown to produce a significant isotope effect. acs.orgchemrxiv.org
Conversely, the oxidation of Sb(III) to antimonate(1-) also induces isotopic fractionation. In biotic oxidation processes mediated by bacteria, such as Pseudomonas sp. J1, the produced antimonate(1-) is typically enriched in the lighter isotope (¹²¹Sb) relative to the reactant Sb(III). acs.orgnih.gov This results in a negative fractionation factor (Δ¹²³Sb of Sb(V)-Sb(III)). ird.fr However, the direction and magnitude of fractionation during abiotic oxidation can vary. While oxidation by hydrogen peroxide (H₂O₂) in a simple salt medium showed no significant fractionation, oxidation in an acidic chloride medium resulted in the product antimonate(1-) being enriched in the heavier isotope. ird.fr These findings highlight that the specific reaction pathway and environmental conditions are critical controls on the resulting isotopic signature. goldschmidt.info
Table 2: Isotope Fractionation Factors for Antimony Redox Reactions
This interactive table presents experimentally determined isotope enrichment factors (ε) and fractionation factors (Δ) for various redox reactions involving the antimonate(1-)/antimonite couple. A negative value indicates that the product is enriched in the lighter isotope (¹²¹Sb) compared to the reactant.
| Reaction | Process | Fractionation Factor (ε or Δ¹²³Sb in ‰) | Reference |
| Sb(V) → Sb(III) | Reduction by KI and ascorbic acid | -0.55 to -0.9 | acs.orghawaii.edu |
| Sb(V) → Sb₂S₃ | Reduction by sulfide | -1.42 | acs.orgchemrxiv.org |
| Sb(III) → Sb(V) | Biotic oxidation (Pseudomonas sp. J1) | -0.58 to -0.62 | acs.orgnih.gov |
| Sb(III) → Sb(V) | Biotic oxidation (Ensifer strain) | -0.20 | ird.fr |
| Sb(III) → Sb(V) | Abiotic oxidation (H₂O₂ in NaNO₃) | ~ 0 | ird.fr |
| Sb(III) → Sb(V) | Abiotic oxidation (H₂O₂ in HCl) | +0.30 | acs.org |
| Sb(III) → Sb(V) | Abiotic oxidation (dissolved O₂) | -0.50 | goldschmidt.info |
Future Research Directions and Emerging Paradigms in Antimonate 1 Science
Integration of Artificial Intelligence and Machine Learning in Antimonate(1-) Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials discovery, and antimonate(1-) research is no exception. arxiv.org These powerful computational tools are accelerating the design and identification of new antimonate-based materials with desired properties, significantly reducing the reliance on traditional trial-and-error methods. acs.orgnih.gov
Machine learning models, including deep learning, graph neural networks, and Bayesian optimization, are being employed to predict a wide range of material properties, such as mechanical, thermal, electrical, and optical characteristics. arxiv.org For instance, researchers have successfully used ML models to predict the onset potentials of antimonate (B1203111) electrocatalysts, a crucial parameter for their application in energy conversion technologies. researchgate.netosti.gov By inputting data from experimental conditions and computationally affordable structural descriptors, these models can identify key factors that govern catalytic performance and guide the synthesis of more efficient materials. researchgate.netosti.gov
One of the key advantages of this data-driven approach is the ability to screen vast chemical spaces to identify promising candidate materials before their experimental synthesis. acs.org This not only saves time and resources but also allows for the exploration of novel compositions that might be overlooked in conventional research. nih.gov Furthermore, the development of autonomous systems, such as the closed-loop autonomous system for materials exploration and optimization (CAMEO), is enabling a fully automated pipeline for material discovery, from prediction to synthesis and validation. arxiv.orgacs.org
However, the success of ML in antimonate research is heavily dependent on the availability of large, high-quality datasets. acs.org Efforts are underway to build comprehensive materials databases and develop standardized data preprocessing and feature engineering techniques to ensure the accuracy and reliability of ML predictions. nih.gov
Table 1: Applications of AI and Machine Learning in Antimonate(1-) Research
| Application Area | Machine Learning Technique | Predicted/Optimized Property | Reference |
| Electrocatalysis | Genetic Programming, Regularization Algorithms | Onset Potentials | researchgate.netosti.gov |
| Materials Discovery | Deep Learning, Graph Neural Networks | Mechanical, Thermal, Electrical, Optical Properties | arxiv.org |
| Autonomous Synthesis | Bayesian Optimization, CAMEO | Optimized Material Compositions | arxiv.orgacs.org |
| Property Prediction | Gaussian Process Regression | Adsorption Enthalpies | osti.gov |
Development of Advanced In-Situ Characterization Techniques for Antimonate(1-) Reactions
Understanding the dynamic changes that occur during the synthesis and operation of antimonate-based materials is crucial for optimizing their performance. Advanced in-situ and operando characterization techniques are providing unprecedented insights into the reaction mechanisms, phase transformations, and active sites of these materials under real-world conditions. researchgate.netdtu.dk
Operando spectroscopy, which combines in-situ spectroscopic measurements with simultaneous activity or property measurements, has emerged as a powerful tool for studying antimonate catalysts. acs.org Techniques like X-ray absorption spectroscopy (XAS) can provide valuable information on the oxidation states, electronic structure, and local bonding environments of antimony and other constituent elements during a chemical reaction. researchgate.net For example, in a study of manganese chromium antimonate electrocatalysts, operando XAS revealed that the antimonate framework stabilized manganese at oxygen evolution reaction (OER) potentials and chromium at both oxygen reduction reaction (ORR) and OER potentials. nih.gov
Another powerful technique is the on-line electrochemical flow cell coupled with inductively coupled plasma-mass spectrometry (ICP-MS). This method allows for the real-time monitoring of elemental dissolution from electrocatalysts during operation, providing crucial information about their stability. researchgate.netnih.gov Studies on Mn(-Cr)-Sb-O electrocatalysts using this technique have shown that the dissolution of manganese and chromium is driven by the ORR reaction rate. nih.gov
The development of these advanced characterization tools is enabling a more complete understanding of the structure-property-performance relationships in antimonate materials. This knowledge is essential for the rational design of next-generation materials with enhanced activity, selectivity, and stability.
Table 2: Advanced In-Situ and Operando Characterization Techniques for Antimonate(1-) Research
| Technique | Information Obtained | Application Example | Reference |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state, electronic structure, local bonding environment | Studying the stability of Mn and Cr in Mn(-Cr)-Sb-O electrocatalysts | researchgate.netnih.gov |
| On-line Electrochemical Flow Cell-ICP-MS | Real-time elemental dissolution, catalyst stability | Monitoring Mn and Cr dissolution from Mn(-Cr)-Sb-O electrocatalysts | researchgate.netnih.gov |
| Operando Raman Spectroscopy | Vibrational modes, phase transformations | Identifying active centers in supported cation catalysts | acs.org |
| Electrical Conductivity Measurements | Redox properties | Studying redox properties of vanadium antimonate | acs.org |
Sustainable Synthesis and Circular Economy Approaches for Antimonate(1-) Materials
The growing demand for antimonate-based materials in various applications, from flame retardants to electronics, has raised concerns about the environmental impact of their production and the long-term sustainability of antimony resources. imarcgroup.comdiscoveryalert.com.au As a result, there is a strong push towards developing sustainable synthesis methods and circular economy approaches for antimonate materials.
Green chemistry principles are being increasingly integrated into the synthesis of antimonates. mdpi.comfatfinger.io This includes the use of less hazardous solvents, the development of energy-efficient reaction pathways, and the utilization of renewable feedstocks. fatfinger.io For example, researchers are exploring solution combustion and microwave-assisted colloidal methods for the synthesis of nanocrystalline antimonates, which can offer advantages in terms of lower reaction temperatures and shorter reaction times. researchgate.netresearchgate.net
The concept of a circular economy, which aims to minimize waste and maximize the reuse and recycling of materials, is particularly relevant for antimony, which is considered a critical raw material by the European Union. diva-portal.orgeasac.eu Efforts are being made to recover antimony from end-of-life products, such as electronics and batteries, and to utilize it as a secondary raw material. diva-portal.org Hydrometallurgical and pyrometallurgical techniques are being investigated for the efficient extraction and purification of antimony from waste streams. researchgate.net The U.S. Antimony Corporation, for instance, has developed a proprietary process that achieves 99.9% purity recovery from recycled materials. discoveryalert.com.au
Furthermore, there is growing interest in the use of antimonate compounds as catalysts for green chemistry initiatives, such as in the decomposition of water contaminants and other organic reactions. imarcgroup.commdpi.com This dual role of antimonates, both as materials requiring sustainable production and as enablers of green technologies, highlights their importance in the transition to a more sustainable future.
Interdisciplinary Research Frontiers Involving Antimonate(1-) Chemistry
The unique properties of antimonate(1-) compounds make them attractive for a wide range of applications, driving interdisciplinary research at the intersection of chemistry, materials science, physics, and biology. ontosight.aiucsb.edukcl.ac.uk This collaborative approach is essential for tackling complex scientific challenges and unlocking new technological opportunities.
In materials science, antimonates are being investigated for their potential in advanced electronic and optical devices. cymitquimica.com The ability to tune their properties through compositional and structural modifications makes them promising candidates for applications such as photoanodes for solar fuel generation, thermoelectric materials, and components in next-generation batteries. scirp.orgacs.org For example, recent studies have explored the thermoelectric properties of silver antimonate with mixed valency of antimony. scirp.org
The environmental applications of antimonates are another active area of interdisciplinary research. ontosight.ai Their ability to act as catalysts and sorbents is being harnessed for the remediation of pollutants and toxic substances from water and soil. ontosight.airesearchgate.net Understanding the interactions between antimonates and environmental systems, including their mobility and bioavailability in soils, is a key focus of current research. acs.orgrsc.org
In the biomedical field, organoantimony compounds have been historically studied for their therapeutic potential. vulcanchem.comontosight.ai While modern drug development has largely shifted to other classes of compounds, the fundamental principles of their biological activity continue to inform research into metal-organic complexes with potential medicinal applications. vulcanchem.comontosight.ai
The exploration of these interdisciplinary frontiers requires a combination of expertise in synthesis, characterization, computational modeling, and application-specific testing. This collaborative spirit is expected to drive significant advancements in our understanding and utilization of antimonate(1-) chemistry in the years to come.
Q & A
Basic: What are the standard synthesis methods for lead antimonate yellow, and how do historical recipes inform modern experimental design?
Lead antimonate yellow (Naples Yellow) has been synthesized through diverse historical methods, including solid-state reactions and flux-based processes. Evidence from Renaissance manuscripts (e.g., Mariani’s recipes) reveals at least three distinct types of lead antimonate: pure lead antimonate, variants with potassium antimonate impurities, and tin- or zinc-containing forms . Modern syntheses often replicate these methods under controlled conditions (e.g., 800–1000°C calcination) while incorporating X-ray powder diffraction (XRPD) and energy-dispersive spectroscopy (EDS) to verify phase purity and elemental composition .
Basic: Which analytical techniques are most effective for characterizing lead antimonate in historical artifacts?
Key techniques include:
- X-ray fluorescence (XRF) : Identifies elemental composition (e.g., Pb, Sb, Sn) but cannot distinguish between mixed pigments and solid solutions .
- X-ray diffraction (XRPD) : Differentiates crystal structures (e.g., cubic pyrochlore vs. orthorhombic) but may fail to detect trace impurities .
- Raman spectroscopy : Provides phase-specific signatures, particularly useful for differentiating lead antimonate from lead-tin yellow mixtures .
- Lead isotope analysis (LIA) : Determines geographical origins by analyzing isotopic ratios in lead sources .
Advanced: How can researchers resolve contradictions in identifying lead tin antimonate vs. physical pigment mixtures?
Conflicting data often arise from overlapping elemental signatures (e.g., Sb and Sn in EDS) or similar crystal structures. A combined approach is critical:
- Use synchrotron-based XRPD to detect subtle structural differences (e.g., lattice parameters shifting due to Sn substitution) .
- Perform transmission electron microscopy (TEM) to identify nanoscale heterogeneities in mixed pigments .
- Cross-reference historical production records (e.g., 16th-century manuscripts) to contextualize plausible synthesis routes .
Advanced: How can potassium antimonate be optimized for calcium localization specificity in histochemical studies?
Potassium antimonate precipitates intracellular Ca²⁺ but may co-precipitate Na⁺ or K⁺ under suboptimal conditions. To enhance specificity:
- Adjust pH to 10–12 to favor Ca²⁺-antimonate complexes over other cations .
- Use low antimonate concentrations (≤2% w/v) to minimize nonspecific binding .
- Validate deposits with X-ray microanalysis or chelator treatments (e.g., EGTA) to confirm Ca²⁺ presence .
Advanced: How does morphological control of antimonates (e.g., BaSb₂O₆) impact their photocatalytic activity?
Morphology influences surface area, charge-carrier pathways, and reactive site density. For barium antimonate:
- Nanoplate structures exhibit higher photocatalytic degradation rates (e.g., Rhodamine B) due to enhanced light absorption and reduced electron-hole recombination .
- Hydrothermal synthesis parameters (pH, temperature, precursor ratios) dictate morphology; for example, alkaline conditions favor anisotropic growth .
- Characterize using BET surface area analysis and photoluminescence spectroscopy to correlate structure with activity .
Thermodynamics: How can potential-pH diagrams guide the study of antimonate stability in aqueous systems?
The Sb-H₂O potential-pH diagram (25°C) predicts dominant species (e.g., Sb(OH)₆⁻, SbO⁺) under varying redox and pH conditions . Applications include:
- Corrosion studies : Explain antimony coatings’ resistance to HCl/HF by identifying passivation regions .
- Electrochemical sensors : Optimize electrode potentials for Sb detection in environmental samples .
- Free energy calculations : Derive ΔG°f for antimonate ions using equilibrium constants from the diagram .
Mechanistic Insights: What role does antimonate formation play in copper electrolyte purification?
Sb₂O₃ reacts with As, Sb, and Bi impurities in copper electrolytes to form insoluble antimonates (e.g., AsSbO₄, BiSbO₄). Key steps:
- Co-precipitation : Sb₂O₃ acts as a scavenger, achieving >98% removal of Sb and Bi .
- Kinetic control : Higher temperatures (60–80°C) accelerate antimonate nucleation and growth .
- Characterization : Use ICP-MS for residual impurity quantification and XRD to confirm antimonate phases .
Material Science: What strategies improve the stability of cobalt antimonate (CoSb₂O₆) in gas-sensing applications?
- Doping : Introduce transition metals (e.g., Fe³⁺) to enhance structural integrity and reduce oxygen vacancy formation .
- Nanostructuring : Mesoporous CoSb₂O₆ exhibits <1% sensitivity loss over 60 days due to high surface-area-to-volume ratios .
- Operando spectroscopy : Monitor surface reactions in real-time to identify degradation mechanisms (e.g., hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
